ML192
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDARVUXXOYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Inhibition of Kir2.1 Channels by ML133
A Note on Nomenclature: While the initial topic specified "ML192," extensive investigation of scientific literature and chemical databases did not yield a specific Kir2.1 inhibitor with this designation. The prominent and well-characterized inhibitor of Kir2.1 channels from the Molecular Libraries Program is ML133 (PubChem CID: 781301). It is highly probable that "this compound" is a typographical error or an alternative internal identifier for ML133. This guide will, therefore, focus on the substantial body of research available for ML133.
Executive Summary
The inward-rectifier potassium channel Kir2.1, encoded by the KCNJ2 gene, is a critical determinant of resting membrane potential and cellular excitability in a variety of tissues, including the heart, brain, and skeletal muscle.[1] Dysregulation of Kir2.1 function is implicated in several channelopathies, such as Andersen-Tawil syndrome, making it a compelling target for therapeutic intervention. ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of channels. This document provides a comprehensive technical overview of the mechanism of action of ML133 on Kir2.1 channels, intended for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of its inhibitory activity, detailed experimental methodologies for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Inhibition Profile of ML133 on Kir2.1 Channels
The inhibitory potency of ML133 on Kir2.1 channels is notably dependent on the extracellular pH, a characteristic that provides clues to its mechanism of action. The compound is more potent at alkaline pH.
| Parameter | Value | Conditions | Reference |
| IC50 | 1.8 µM | pH 7.4 | [1] |
| IC50 | 0.29 µM (290 nM) | pH 8.5 | [1] |
| IC50 | 9.1 µM | pH 6.5 | [1] |
| Hill Slope | >1 | pH 6.5, 7.4, 8.5 | [1] |
The Hill slopes being greater than one suggest a potential cooperative binding mechanism, where the binding of one ML133 molecule may influence the binding of subsequent molecules to the channel.[1]
Mechanism of Action: An Intracellular Blockade
Key Molecular Determinants of ML133 Binding
Site-directed mutagenesis studies have pinpointed two critical amino acid residues within the second transmembrane domain (M2) of the Kir2.1 channel that are essential for the high-affinity binding of ML133.
| Residue | Location | Significance for ML133 Inhibition |
| Aspartate 172 (D172) | M2 Domain | A key determinant of ML133 potency. |
| Isoleucine 176 (I176) | M2 Domain | Crucial for high-affinity binding of ML133. |
The importance of these residues was demonstrated through experiments using chimeric channels of Kir2.1 and the ML133-insensitive Kir1.1 channel. Transferring the D172 and I176 residues from Kir2.1 to their corresponding positions in Kir1.1 was sufficient to confer ML133 sensitivity to the otherwise resistant Kir1.1 channel.
Experimental Protocols
The characterization of ML133's effect on Kir2.1 channels has employed a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human Kir2.1 channels are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology: Whole-Cell Patch Clamp
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
-
Amplifier and Digitizer: Axopatch 200B amplifier and Digidata 1440A digitizer (Molecular Devices).
-
Pipettes: Pulled from borosilicate glass with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Intracellular Solution (Pipette Solution):
-
140 mM KCl
-
1 mM MgCl2
-
10 mM EGTA
-
10 mM HEPES
-
pH adjusted to 7.2 with KOH
-
-
Extracellular Solution (Bath Solution):
-
140 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
pH adjusted to 6.5, 7.4, or 8.5 with KOH to study pH dependence.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit Kir2.1 currents, voltage steps are applied from -120 mV to +50 mV in 10 mV increments for 500 ms.
-
-
Data Acquisition and Analysis: pCLAMP software (Molecular Devices) is used for data acquisition. Analysis is performed using Clampfit and Origin software. The IC50 values are determined by fitting the concentration-response data to the Hill equation.
Thallium Flux Assay for High-Throughput Screening
This fluorescence-based assay allows for the rapid screening of large compound libraries for Kir2.1 inhibitors.
-
Principle: Kir2.1 channels are permeable to thallium ions (Tl+). The assay uses a Tl+-sensitive fluorescent dye (e.g., FluxOR) that increases its fluorescence upon Tl+ entry into the cells. Inhibitors of Kir2.1 will block Tl+ influx and thus reduce the fluorescent signal.
-
Cell Line: HEK293 cells stably expressing Kir2.1.
-
Assay Buffer:
-
Hanks' Balanced Salt Solution (HBSS)
-
20 mM HEPES
-
pH 7.4
-
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Test compounds (like ML133) are added to the wells.
-
A stimulus solution containing Tl+ is added to the wells.
-
The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to the control wells.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in drug-channel interactions.
-
Method: The QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) is a common choice.
-
Procedure:
-
The plasmid DNA containing the Kir2.1 gene is used as a template.
-
Primers containing the desired mutation (e.g., D172N) are designed.
-
Polymerase chain reaction (PCR) is performed to amplify the mutated plasmid.
-
The parental, non-mutated DNA is digested using the DpnI enzyme.
-
The mutated plasmid is transformed into competent E. coli for amplification.
-
The sequence of the mutated channel is verified by DNA sequencing.
-
The mutated channel is then expressed in a suitable cell line (e.g., HEK293) for functional characterization using patch-clamp electrophysiology.
-
Visualizing the Mechanism and Workflows
Proposed Signaling Pathway of ML133 Inhibition
References
The Selectivity Profile of ML192: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the selectivity profile of this compound, summarizing its known biological activities and off-target interactions. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound as a chemical probe for studying GPR55 biology and as a potential starting point for therapeutic development. While this compound has been characterized against a focused panel of related receptors, it is important to note that a comprehensive screen against a broad panel of kinases and other GPCRs is not publicly available.
Introduction
GPR55 is an orphan G protein-coupled receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The identification and characterization of selective ligands for GPR55 are crucial for elucidating its biological functions and validating it as a therapeutic target. This compound has emerged as a valuable tool compound for this purpose, demonstrating potent antagonism at GPR55. This guide details the known selectivity of this compound, its effects on downstream signaling pathways, and the methodologies used for its characterization.
Selectivity Profile of this compound
The selectivity of this compound has been primarily assessed against GPR55 and a small panel of related receptors, namely GPR35, the cannabinoid receptor 1 (CB1), and the cannabinoid receptor 2 (CB2).
Potency at GPR55
This compound is a potent antagonist of human GPR55, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM in a β-arrestin recruitment assay.
Selectivity Against Related Receptors
Screening of this compound against GPR35, CB1, and CB2 has demonstrated a selectivity of over 45-fold for GPR55 over these receptors.
Table 1: Quantitative Selectivity Profile of this compound
| Target | Assay Type | Potency (IC50) | Selectivity vs. GPR55 |
| GPR55 | β-Arrestin Recruitment | 1.1 µM | - |
| GPR35 | β-Arrestin Recruitment | > 50 µM | > 45-fold |
| CB1 | β-Arrestin Recruitment | > 50 µM | > 45-fold |
| CB2 | β-Arrestin Recruitment | > 50 µM | > 45-fold |
Effects on Downstream Signaling Pathways
This compound has been shown to inhibit GPR55-mediated downstream signaling events, further confirming its antagonistic activity. Specifically, it inhibits both β-arrestin trafficking and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Table 2: Inhibition of GPR55-Mediated Downstream Signaling by this compound
| Downstream Pathway | Assay Type | Potency (IC50) |
| β-Arrestin Trafficking | LPI-induced β-arrestin translocation | 0.70 µM |
| ERK1/2 Phosphorylation | LPI-induced ERK1/2 phosphorylation | 1.1 µM |
GPR55 Signaling Pathway
The following diagram illustrates the canonical GPR55 signaling pathway and the points of inhibition by this compound.
Caption: GPR55 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the selectivity profile of this compound. It is important to note that the specific details of the protocols used in the primary characterization of this compound are not publicly available.
β-Arrestin Recruitment Assay (Transfluor® Technology)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor at the plasma membrane.
Caption: Experimental workflow for the β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay
This assay measures the level of phosphorylated ERK1/2 in response to GPR55 activation and its inhibition by this compound.
Caption: Experimental workflow for the ERK1/2 phosphorylation assay.
Conclusion
This compound is a valuable pharmacological tool for the study of GPR55. It exhibits potent and selective antagonism of GPR55 over the related receptors GPR35, CB1, and CB2. Its ability to inhibit downstream signaling pathways, including β-arrestin recruitment and ERK1/2 phosphorylation, further solidifies its utility as a specific GPR55 antagonist. However, the lack of a publicly available, comprehensive selectivity profile against a broader range of targets represents a significant data gap. Researchers utilizing this compound should be aware of this limitation and consider performing additional selectivity screening to ensure the specificity of their findings, particularly in complex biological systems. This guide provides a foundational understanding of the selectivity of this compound to aid in the design and interpretation of future studies.
ML192: A Potent and Selective Chemical Probe for Kir2.1 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The inwardly rectifying potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, plays a crucial role in maintaining the resting membrane potential and modulating cellular excitability in a variety of tissues, including the heart, brain, and skeletal muscle.[1][2][3] Its dysfunction is linked to several channelopathies, such as Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome, making it a significant target for therapeutic intervention.[2][3] The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of Kir2.1. ML192 (also known as ML133) has emerged as a potent and selective small-molecule inhibitor of Kir2.1, providing a valuable chemical probe for in vitro studies of Kir2.x channel function.[1][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in understanding Kir2.1-mediated signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: Potency of this compound against Kir2.1
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 290 nM | pH 8.5, Manual Patch Clamp | [2][4] |
| IC₅₀ | 1.8 µM | pH 7.4, Manual Patch Clamp | [2][4][5] |
| IC₅₀ | 9.1 µM | pH 6.5, Manual Patch Clamp | [4] |
| Hill Slope | > 1 | at all pH levels | [4] |
Table 2: Selectivity of this compound against other Ion Channels
| Channel | IC₅₀ | Fold Selectivity (vs. Kir2.1 at pH 7.4) | Reference |
| Kir1.1 (ROMK) | > 30 µM | > 16.7-fold | [4] |
| Kir4.1 | 76 µM | 42.2-fold | [2] |
| Kir7.1 | 33 µM | 18.3-fold | [2] |
| hERG | Modest Inhibition | Not specified | [1][4] |
Mechanism of Action
This compound exhibits a pH-dependent inhibition of Kir2.1 channels, with its potency significantly increasing at more alkaline pH.[2][4][6] This is attributed to the molecule's basic nitrogen (pKa ~8.8), suggesting that the neutral form of the compound is more membrane-permeant and able to access its binding site.[2][6] The Hill slope of greater than one for the block at all pH levels suggests a cooperative binding mechanism, where more than one inhibitor molecule may be required for channel block.[4]
Site-directed mutagenesis studies have identified two key amino acid residues in the M2 transmembrane segment of Kir2.1, D172 and I176, as critical determinants for the potency of this compound-mediated inhibition.[2] The corresponding residues in the this compound-insensitive Kir1.1 channel are N171 and C175.[2] A double mutation in Kir1.1 (N171D and C175I) was sufficient to confer this compound sensitivity, highlighting the importance of these residues for drug-channel interaction.[2]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
High-Throughput Screening (HTS) using a Thallium (Tl⁺) Flux Assay
This assay was instrumental in the initial discovery of this compound. It relies on the principle that Kir channels are permeable to Tl⁺ ions. Upon channel opening, Tl⁺ flows into the cells and can be detected by a Tl⁺-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Stably transfect HEK293 cells with the human Kir2.1 gene. Culture the cells in appropriate media until they form a confluent monolayer in 384-well plates.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Tl⁺ Stimulation: Add a stimulus solution containing Tl₂SO₄ to initiate Tl⁺ influx through the open Kir2.1 channels.
-
Fluorescence Reading: Measure the fluorescence intensity before and after the addition of the Tl⁺ stimulus using a plate reader.
-
Data Analysis: The change in fluorescence is proportional to the Tl⁺ influx and thus to Kir2.1 channel activity. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Characterization using Whole-Cell Patch Clamp
This technique provides a direct measure of the ionic currents flowing through Kir2.1 channels and is the gold standard for characterizing the potency and mechanism of action of channel modulators.
Protocol:
-
Cell Preparation: Use cells stably expressing Kir2.1 channels (e.g., HEK293 or CHO cells).[5]
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 potassium aspartate, 30 KCl, 10 NaCl, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.2 with NaOH.[7]
-
External Bathing Solution: A standard external solution contains (in mM): 134 NaCl, 6 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES.[7] The pH of the external solution can be adjusted to 6.5, 7.4, or 8.5 to study the pH-dependence of this compound.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a specific value (e.g., -50 mV).[7]
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit both inward and outward currents.[2][7]
-
Alternatively, use a step protocol (e.g., a step to -100 mV) to specifically measure the inward Kir2.1 current.[2]
-
-
Compound Application: Perfuse the external solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the currents before and after compound application. The percentage of current inhibition is calculated to determine the IC₅₀ value.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Signaling Pathway of Kir2.1 in Macrophage-Mediated Inflammation
Caption: Kir2.1-mediated signaling in inflammation.
Applications in Research
This compound has been utilized as a chemical probe to investigate the diverse physiological roles of Kir2.1. For instance, studies have shown that Kir2.1-mediated membrane potential is crucial for nutrient acquisition in macrophages, which in turn supports the metabolic and epigenetic reprogramming required for inflammation.[8] By inhibiting Kir2.1 with this compound, researchers were able to demonstrate that the channel facilitates the cell surface retention of nutrient transporters like 4F2hc and GLUT1 by modulating plasma membrane phospholipid dynamics.[8] This highlights the utility of this compound in uncovering novel cellular functions of Kir2.1 beyond its classical role in electrogenesis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Kir2.1 channel. Its pH-dependent mechanism of action and the identification of key interacting residues provide a solid foundation for its use as a chemical probe. The detailed experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry to further elucidate the physiological and pathological functions of Kir2.1 and to aid in the development of novel therapeutics targeting this important ion channel.
References
- 1. A potent and selective small molecule Kir2.1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inward rectifier potassium (Kir2.1) channels as end‐stage boosters of endothelium‐dependent vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kir2.1-mediated membrane potential promotes nutrient acquisition and inflammation through regulation of nutrient transporters - PMC [pmc.ncbi.nlm.nih.gov]
ML192: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the GPR55 Antagonist ML192
This guide provides a detailed overview of the chemical and biological properties of this compound, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of GPR55. This document outlines this compound's chemical characteristics, its mechanism of action, and detailed experimental protocols for its study.
Chemical Properties
This compound, with the CAS number 460331-61-7, is a synthetic small molecule.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 460331-61-7 | [1] |
| IUPAC Name | Furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
| Molecular Formula | C₂₀H₂₂N₄O₂S | [1] |
| Molecular Weight | 382.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of GPR55. Its mechanism of action involves the inhibition of downstream signaling pathways initiated by GPR55 activation. Specifically, this compound has been shown to inhibit β-arrestin trafficking, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the translocation of protein kinase C βII (PKCβII).
The signaling cascade initiated by GPR55 activation and antagonized by this compound is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
The general workflow for such a synthesis is illustrated below:
References
ML192: A GPR55 Antagonist and its Indirect Modulation of Neuronal Excitability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). While not directly targeting voltage-gated ion channels, this compound exerts a significant influence on neuronal excitability through its modulation of the M-current, a critical regulator of neuronal firing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the GPR55 signaling cascade and the subsequent impact on the M-current, which is generated by Kv7 (KCNQ) potassium channels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The M-Current and Neuronal Excitability
The M-current is a non-inactivating, voltage-gated potassium current found in many types of neurons.[1] It is primarily mediated by the heteromeric assembly of Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) potassium channel subunits.[1] The M-current is activated at subthreshold membrane potentials and plays a crucial role in stabilizing the resting membrane potential and preventing repetitive firing of action potentials.[1] Inhibition of the M-current leads to membrane depolarization and an increase in neuronal excitability, making it a key target for the modulation of neuronal function.
This compound and its Target: The GPR55 Receptor
This compound is a small molecule that has been identified as a selective antagonist of GPR55. GPR55 is a G protein-coupled receptor that is activated by various ligands, including the endogenous lipid lysophosphatidylinositol (LPI) and certain cannabinoids.[1] Emerging evidence has implicated GPR55 in a variety of physiological processes, including the regulation of neuronal function.
Mechanism of Action: How this compound Modulates Neuronal Excitability
The primary mechanism by which this compound influences neuronal excitability is through its antagonism of GPR55, which in turn prevents the inhibition of the M-current.[1] Activation of GPR55 has been shown to suppress the M-current, leading to an increase in neuronal excitability.[1] By blocking GPR55, this compound is predicted to disinhibit the M-current, thereby promoting a less excitable neuronal state.
The GPR55 Signaling Pathway Leading to M-Current Inhibition
The activation of GPR55 initiates a signaling cascade that culminates in the suppression of the M-current. This pathway involves the following key steps:
-
G Protein Coupling: GPR55 activation leads to the engagement of Gαq/11 G proteins.[1]
-
Phospholipase C Activation: Gαq/11 subsequently activates phospholipase C (PLC).[1]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for the proper functioning of Kv7 channels.
-
M-Current Inhibition: The depletion of PIP2 is a likely mechanism for the resulting inhibition of the M-current, as PIP2 is a known positive modulator of Kv7 channel activity.
This compound, by antagonizing GPR55, is expected to interrupt this signaling cascade at its inception, thereby preventing the downstream inhibition of the M-current.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of GPR55 activation on the M-current.
Table 1: Potency of this compound as a GPR55 Antagonist
| Assay | IC50 | Cell Line | Notes |
| GPR55-mediated β-arrestin trafficking | 0.29 µM | U2OS cells | This compound inhibited trafficking induced by the GPR55 agonist ML186. |
| GPR55-mediated ERK1/2 phosphorylation | 1.1 µM | U2OS cells | This compound inhibited phosphorylation induced by a GPR55 agonist. |
Table 2: Effect of GPR55 Activation on M-Current
| Agonist | Concentration | M-Current Inhibition | Cell Line | Notes |
| Δ9-THC | 5 µM | 38 ± 7% | hGPR55-HEK293 cells co-expressing KCNQ2/KCNQ3 | THC is a known activator of GPR55.[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of M-Current
The following protocol is based on the methodology described by Lauckner et al. (2008) for recording M-currents in HEK293 cells.[1]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum. For M-current recordings, cells are transiently co-transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits, along with a plasmid for human GPR55.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2–5 MΩ are used as recording electrodes.
-
Solutions:
-
Internal Solution (pipette solution): Contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, and 0.2 NaGTP, with the pH adjusted to 7.3 with KOH.
-
External Solution (bath solution): Contains (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 2 MgCl2, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
To elicit the M-current, a standard deactivation protocol is used: the membrane potential is stepped to -20 mV for 1 second to activate the M-current, and then stepped to more negative potentials (e.g., -60 mV) to observe the deactivating tail currents.
-
The steady-state M-current can be measured at the end of the depolarizing step.
-
To test the effect of compounds, the external solution containing the GPR55 agonist (e.g., Δ9-THC) is perfused onto the cell, and the M-current is recorded before, during, and after drug application. The effect of a GPR55 antagonist like this compound would be assessed by its ability to prevent the agonist-induced inhibition of the M-current.
-
Visualizations
Signaling Pathway of GPR55-Mediated M-Current Inhibition
Caption: GPR55 signaling pathway leading to M-current inhibition.
Experimental Workflow for Assessing this compound's Effect on M-Current
Caption: Workflow for electrophysiological assessment of this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the physiological roles of the GPR55 receptor. Its ability to indirectly modulate neuronal excitability by preventing the GPR55-mediated inhibition of the M-current highlights a novel mechanism for controlling neuronal firing. For drug development professionals, the GPR55-M-current axis presents a potential target for the development of new therapeutics for disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Further direct electrophysiological studies on this compound are warranted to quantify its precise effects on neuronal firing properties and to fully elucidate its therapeutic potential.
References
understanding the structure-activity relationship of ML192
An In-Depth Technical Guide to the Structure-Activity Relationship of ML192, a GPR55 Antagonist
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions governing the antagonism of GPR55.
Introduction
GPR55 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The discovery of selective ligands for GPR55 is crucial for elucidating its biological functions and for the development of novel therapeutics. This compound emerged from a high-throughput screening campaign as a potent and selective antagonist of GPR55.[3] This document details the SAR of this compound and its analogs, providing insights into the chemical features essential for its antagonist activity.
Structure-Activity Relationship of this compound and its Analogs
The core of this compound is a thienopyrimidine scaffold.[1][2] Systematic modifications of this scaffold have led to the identification of key structural features that influence its potency as a GPR55 antagonist. The SAR data for this compound and a series of its analogs are summarized in the table below. The activity of these compounds was primarily assessed using a β-arrestin recruitment assay, which measures the functional consequence of receptor activation.[1][2]
| Compound | R1 | R2 | R3 | GPR55 Antagonist IC50 (µM) [β-arrestin assay] |
| This compound | H | H | 2-furancarbonyl | 0.70 |
| 20 | H | H | H | 1.3 |
| 24 | H | CH3 | 2-furancarbonyl | 0.4 |
| 25 | H | CH3 | H | 0.7 |
| ML191 | - | - | - | 1.08 |
| ML193 | - | - | - | 0.22 |
Data sourced from multiple studies.[1][2][3]
The data reveals several important SAR trends:
-
The Thienopyrimidine Core: The unsubstituted thienopyrimidine scaffold (Compound 20) itself exhibits antagonist activity, indicating it is a key pharmacophore.[2]
-
Substitution at R2: The introduction of a dimethyl group at the R2 position (Compound 24) resulted in a significant increase in potency compared to this compound.[2] This suggests that this position can accommodate bulky substituents, potentially leading to enhanced hydrophobic interactions within the binding pocket.[2]
-
The R3 Group: The 2-furancarbonylpiperazinyl moiety at the R3 position of this compound is a critical determinant of its high potency.
GPR55 Signaling and Assay Workflow
GPR55 activation by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), initiates several downstream signaling cascades.[1][3] One of the primary pathways involves the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate its own signaling events. Another important pathway is the activation of the MAPK/ERK signaling cascade.[1] The antagonist activity of this compound and its analogs is typically quantified by their ability to inhibit these agonist-induced signaling events.
Below are diagrams illustrating the GPR55 signaling pathway and a typical experimental workflow for identifying GPR55 antagonists.
Experimental Protocols
β-Arrestin Recruitment Assay
The antagonist activity of this compound and its analogs was primarily determined using a β-arrestin recruitment assay in Chinese Hamster Ovary (CHO) or U2OS cells stably overexpressing human GPR55.[1][2][3]
Methodology:
-
Cell Culture: CHO or U2OS cells co-expressing GPR55 and a β-arrestin-GFP fusion protein are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound analogs) for a specified period.
-
Agonist Stimulation: The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is added to the cells at a concentration corresponding to its EC50 or EC80 to induce receptor activation.
-
Imaging and Analysis: Following agonist stimulation, the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane (co-localizing with GPR55) is visualized and quantified using high-content imaging or a fluorescent plate reader.
-
Data Analysis: The inhibition of LPI-induced β-arrestin recruitment by the test compounds is used to calculate their IC50 values.
Serum Response Element (SRE) Assay
To confirm the antagonist activity in a G protein-dependent signaling pathway, a Serum Response Element (SRE) assay is employed. This assay measures the activation of the MAPK/ERK signaling pathway.[1]
Methodology:
-
Cell Line: Cells expressing GPR55 are transiently or stably transfected with a reporter plasmid containing the SRE promoter upstream of a luciferase gene.
-
Compound and Agonist Treatment: Cells are treated with the test compounds in the presence or absence of the GPR55 agonist LPI.
-
Luciferase Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The ability of the test compounds to inhibit LPI-induced luciferase expression is determined, and IC50 values are calculated.
Conclusion
The thienopyrimidine scaffold of this compound represents a valuable starting point for the design of potent and selective GPR55 antagonists. The structure-activity relationship studies have highlighted the importance of substitutions at the R2 and R3 positions of the thienopyrimidine core for achieving high antagonist potency. Further exploration of these positions, guided by the insights presented in this guide, may lead to the development of even more potent and drug-like GPR55 antagonists with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ML133 as a Research Tool for Andersen-Tawil Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andersen-Tawil syndrome (ATS) is a rare genetic disorder characterized by a triad of symptoms: periodic paralysis, cardiac arrhythmias, and distinctive physical features.[1][2] The primary cause of ATS is loss-of-function mutations in the KCNJ2 gene, which encodes the inwardly rectifying potassium channel Kir2.1. This channel is crucial for maintaining the resting membrane potential in excitable cells, and its dysfunction leads to the diverse clinical manifestations of ATS. This technical guide provides a comprehensive overview of ML133, a potent and selective small-molecule inhibitor of the Kir2.x family of channels, and its application as a chemical probe to investigate the pathophysiology of Andersen-Tawil syndrome. This document details the mechanism of action of ML133, its selectivity profile, and experimental protocols for its use in studying Kir2.1 function and dysfunction in ATS.
Introduction to Andersen-Tawil Syndrome and the Role of Kir2.1
Andersen-Tawil syndrome is an autosomal dominant channelopathy.[1] Mutations in the KCNJ2 gene are responsible for the majority of ATS cases (ATS type 1). These mutations typically lead to a loss of function of the Kir2.1 channel, which can occur through various mechanisms, including impaired channel trafficking to the cell surface, altered channel gating, or a dominant-negative effect on wild-type subunits.[3][4][5]
The Kir2.1 channel is a critical component of the inward rectifier potassium current (IK1), which is essential for stabilizing the resting membrane potential of cardiomyocytes and skeletal muscle cells close to the potassium equilibrium potential. A reduction in IK1 leads to membrane depolarization, which can prolong the cardiac action potential, increase the propensity for arrhythmias, and alter muscle excitability, leading to episodes of paralysis.[1][6]
ML133: A Selective Inhibitor of the Kir2.x Channel Family
ML133 is a small molecule identified through high-throughput screening as a potent inhibitor of the Kir2.1 channel.[7] It serves as a valuable research tool for dissecting the physiological and pathological roles of Kir2.1 and other Kir2.x channels.
Mechanism of Action
ML133 acts as a pore blocker of the Kir2.1 channel.[8] Its inhibitory effect is pH-dependent, with increased potency at a more alkaline pH. This suggests that the neutral form of the molecule is more membrane-permeant, allowing it to access a binding site within the channel pore from the intracellular side.[8]
Quantitative Data: Selectivity and Potency of ML133
The selectivity and potency of ML133 have been characterized across various inwardly rectifying potassium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML133 for different Kir channels, demonstrating its selectivity for the Kir2.x subfamily.
| Channel | IC50 (μM) at pH 7.4 | Reference |
| Kir2.1 | 1.8 | [8] |
| Kir2.2 | 2.9 | [8] |
| Kir2.3 | 4.0 | [8] |
| Kir2.6 | 2.8 | [8] |
| Kir1.1 (ROMK) | >300 | [8] |
| Kir4.1 | 76 | [8] |
| Kir7.1 | 33 | [8] |
Table 1: Potency and selectivity of ML133 against various Kir channels.
Experimental Protocols for Investigating Andersen-Tawil Syndrome with ML133
ML133 can be utilized in a variety of experimental settings to probe the function of Kir2.1 and the consequences of its dysfunction in ATS.
High-Throughput Screening for Kir2.1 Modulators
A thallium flux assay is a robust method for high-throughput screening (HTS) of Kir channel modulators. This assay relies on the permeability of potassium channels to thallium ions (Tl+) and the use of a Tl+-sensitive fluorescent dye.[7]
Experimental Workflow for Thallium Flux Assay:
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel function. This technique allows for the direct measurement of ionic currents across the cell membrane.
Detailed Protocol:
-
Cell Culture: Use a stable cell line expressing the Kir2.1 channel (wild-type or ATS mutant), such as HEK293 or CHO cells.
-
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 110 KCl, 5 MgATP, 5 NaCl, 2 MgCl2, 5 HEPES. Adjust pH to 7.2 with KOH.
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at a level where Kir2.1 channels are closed (e.g., -20 mV).
-
Apply a voltage protocol to elicit Kir2.1 currents. A typical protocol consists of a hyperpolarizing step to -100 mV to measure the inward current, followed by a voltage ramp from -100 mV to +100 mV to observe the current-voltage relationship.[8]
-
Perfuse the external solution containing ML133 at various concentrations to determine its effect on the Kir2.1 current.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Kir2.1-PIP2 Interaction
The interaction between Kir2.1 and phosphatidylinositol 4,5-bisphosphate (PIP2) is crucial for channel function, and many ATS mutations disrupt this interaction. A BRET assay can be used to study this protein-lipid interaction in living cells.
Principle of the BRET Assay:
A higher BRET ratio indicates a closer proximity between Kir2.1 and PIP2. This assay can be used to screen for compounds that modulate this interaction or to characterize the effect of ATS mutations.
Investigating Andersen-Tawil Syndrome Pathophysiology with ML133
ML133 can be a powerful tool to create a pharmacological model of ATS and to understand the functional consequences of reduced Kir2.1 activity.
Modeling ATS in iPSC-Cardiomyocytes
Patient-derived induced pluripotent stem cell-cardiomyocytes (iPSC-CMs) carrying KCNJ2 mutations provide a relevant cellular model of ATS. By applying ML133 to healthy iPSC-CMs, one can mimic the reduced IK1 seen in ATS and study the downstream effects on action potential duration, calcium handling, and arrhythmogenesis. Conversely, studying the effects of potential therapeutic compounds on ATS iPSC-CMs can be benchmarked against the effects of ML133.
Signaling Pathways in Andersen-Tawil Syndrome
The primary signaling pathway disrupted in ATS involves the interaction of Kir2.1 with PIP2.
Loss-of-function mutations in Kir2.1, as seen in ATS, can impair the binding of PIP2, leading to reduced channel activity. This results in a decreased IK1 current, leading to depolarization of the resting membrane potential and prolongation of the action potential, which are key electrophysiological hallmarks of ATS. ML133, by blocking the channel pore, phenocopies the downstream electrical consequences of these mutations.
Conclusion
ML133 is an indispensable tool for researchers investigating the molecular basis of Andersen-Tawil syndrome. Its selectivity for the Kir2.x family of channels allows for the specific interrogation of the role of Kir2.1 in cellular electrophysiology. By using the experimental approaches outlined in this guide, scientists can further unravel the complex pathophysiology of ATS, identify novel therapeutic targets, and screen for potential drug candidates. The continued use of well-characterized chemical probes like ML133 will be instrumental in advancing our understanding and treatment of this rare and debilitating channelopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multiple PIP2 binding sites in Kir2.1 inwardly rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
In Vitro Characterization of ML192 Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of ML192, a selective antagonist of the G protein-coupled receptor 55 (GPR55). The document details the potency of this compound through quantitative data, outlines the experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Potency of this compound
This compound has been demonstrated to be a potent antagonist of GPR55, effectively inhibiting downstream signaling pathways. The following table summarizes the key quantitative data regarding its in vitro potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function[1].
| Assay Type | Agonist Used | Cell Line | This compound IC50 (µM) | Reference |
| β-arrestin Trafficking | L-α-lysophosphatidylinositol (LPI) | U2OS | 0.70 | |
| β-arrestin Trafficking | ML186 | U2OS | 0.29 | |
| ERK1/2 Phosphorylation | - | U2OS (GPR55-expressing) | 1.1 |
Experimental Protocols
The characterization of this compound potency involves several key in vitro assays designed to measure its ability to antagonize GPR55 activation and downstream signaling events.
β-Arrestin Trafficking Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a critical step in receptor desensitization and signaling.
Principle: Upon agonist-induced activation of GPR55, β-arrestin translocates from the cytoplasm to the receptor at the cell membrane. This translocation can be visualized and quantified using various methods, such as the Transfluor® technology, which employs a β-arrestin-green fluorescent protein (GFP) fusion protein.
Methodology:
-
Cell Culture: Human U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein are cultured in appropriate media and seeded into 96-well or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: An agonist, such as L-α-lysophosphatidylinositol (LPI) or the synthetic agonist ML186, is added to the wells to stimulate GPR55 activation.
-
Incubation: The plates are incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for β-arrestin translocation.
-
Imaging and Analysis: The translocation of β-arrestin-GFP is visualized and quantified using a high-content imaging system. The formation of fluorescent puncta within the cytoplasm, indicative of receptor internalization with β-arrestin, is measured.
-
Data Analysis: The percentage of inhibition of agonist-induced β-arrestin translocation is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling cascade.
Principle: GPR55 activation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. This phosphorylation can be detected and quantified using methods like AlphaScreen® SureFire® or cell-based ELISAs.
Methodology:
-
Cell Culture: U2OS cells endogenously or recombinantly expressing GPR55 are cultured and seeded into 96-well plates. Cells are typically serum-starved for a period before the assay to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-incubated with different concentrations of this compound or a vehicle control.
-
Agonist Stimulation: Cells are stimulated with a GPR55 agonist (e.g., LPI) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection and Quantification: The level of phosphorylated ERK1/2 in the cell lysates is measured using a specific detection kit (e.g., AlphaScreen® or ELISA). This typically involves the use of antibodies specific for the phosphorylated form of ERK1/2.
-
Data Analysis: The inhibition of agonist-induced ERK1/2 phosphorylation by this compound is calculated, and the IC50 value is determined from the concentration-response curve.
PKCβII Translocation Assay
This assay evaluates the effect of this compound on the translocation of Protein Kinase C βII (PKCβII), another downstream effector of GPR55 signaling.
Principle: Activation of GPR55 can lead to the activation of Phospholipase C (PLC), which in turn activates PKC isoforms, including PKCβII, causing their translocation from the cytoplasm to the plasma membrane.
Methodology:
-
Cell Culture: Cells expressing GPR55 (e.g., U2OS) are seeded onto imaging plates. Cells may be transfected with a PKCβII-GFP fusion protein to visualize its translocation.
-
Compound Treatment: Cells are pre-treated with this compound at various concentrations.
-
Agonist Stimulation: A GPR55 agonist is added to stimulate the signaling pathway.
-
Imaging: The subcellular localization of PKCβII-GFP is monitored using live-cell imaging or by fixing the cells at specific time points after stimulation.
-
Analysis: The translocation of PKCβII-GFP from the cytoplasm to the plasma membrane is quantified by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.
-
Data Analysis: The inhibitory effect of this compound on agonist-induced PKCβII translocation is determined, and potency can be expressed as the concentration required to achieve a certain level of inhibition. This compound has been shown to reduce the translocation of PKCβII in cells with the Wild-Type GPR55 receptor.
Mandatory Visualization
GPR55 Signaling Pathway and this compound Inhibition
References
Methodological & Application
Application Notes and Protocols for ML192 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML192 is a selective inhibitor of the inwardly rectifying potassium (Kir) channel subfamily Kir2.x.[1] Inwardly rectifying potassium channels are crucial in setting the resting membrane potential and controlling cellular excitability in various cell types, including neurons, cardiomyocytes, and endothelial cells.[2][3][4] Inhibition of these channels leads to membrane depolarization, which can have significant downstream effects on cellular function, such as modulating cell proliferation, differentiation, and influencing the shape of the cardiac action potential.[2][3][5][6] This document provides detailed protocols for the use of this compound (also reported as ML133) in patch-clamp electrophysiology experiments to characterize its effects on Kir2.1 channels.
Data Presentation
Table 1: Inhibitory Potency of ML133 on Kir2.1 Channels
| Parameter | Value | Conditions |
| IC₅₀ | 1.8 µM | pH 7.4 |
| IC₅₀ | 9.1 µM | pH 6.5 |
| IC₅₀ | 0.29 µM | pH 8.5 |
Data from manual whole-cell patch-clamp experiments on HEK293 cells stably expressing Kir2.1.
Table 2: Selectivity Profile of ML133
| Channel | IC₅₀ |
| mKir2.1 | 1.8 µM |
| hKir2.2 | 2.9 µM |
| hKir2.3 | 4.0 µM |
| hKir2.6 | 2.8 µM |
| rKir1.1 | > 300 µM |
| rKir4.1 | 76 µM |
| hKir7.1 | 33 µM |
| hERG | 4.3 µM |
Data obtained at pH 7.4.[1]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Testing this compound
This protocol is designed for recording Kir2.1 currents from HEK293 cells stably expressing the channel, but can be adapted for other cell types.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
2. Cell Preparation:
-
Culture HEK293 cells stably expressing Kir2.1 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to improve seal formation.
-
Fill the pipettes with the internal solution and ensure there are no air bubbles.
4. Recording Procedure:
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.
5. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -20 mV.
-
Apply a voltage step to -120 mV for 500 ms to elicit the inward Kir2.1 current.
-
Follow with a voltage ramp from -120 mV to 0 mV over 1 second.
-
Return the potential to the holding potential of -20 mV.
-
Repeat this protocol every 30 seconds to monitor the current over time.
6. This compound Application:
-
Establish a stable baseline recording of the Kir2.1 current for several minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continuously record the current until a steady-state block is achieved.
-
To determine the dose-response relationship, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.
7. Data Analysis:
-
Measure the peak inward current amplitude at -120 mV.
-
Normalize the current amplitude in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ and Hill coefficient.
Signaling Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits Kir2.1, leading to membrane depolarization.
Experimental Workflow for this compound Characterization
Caption: Workflow for patch-clamp analysis of this compound effects.
Logical Relationship of Kir2.1 Inhibition and Cellular Consequences
Caption: Downstream effects of Kir2.1 channel inhibition.
References
- 1. ML 133 hydrochloride [otavachemicals.com]
- 2. The consequences of disrupting cardiac inwardly rectifying K(+) current (I(K1)) as revealed by the targeted deletion of the murine Kir2.1 and Kir2.2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The consequences of disrupting cardiac inwardly rectifying K+ current (IK1) as revealed by the targeted deletion of the murine Kir2.1 and Kir2.2 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of inward rectifier current in heart probed by Kir2.1 overexpression and dominant-negative suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Kir2.1 channel-induced depolarization promotes cell biological activity and differentiation by modulating autophagy in late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML192 in Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML192 (also known as VU0456810) is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit. In the heart, the predominant GIRK channel isoform is GIRK1/GIRK4, which is a key effector of parasympathetic signaling. Activation of these channels leads to potassium efflux, membrane hyperpolarization, and a decrease in cardiomyocyte excitability. These application notes provide detailed protocols for the use of this compound in cultured cardiomyocytes to study its effects on cardiac electrophysiology and calcium dynamics.
Mechanism of Action
This compound directly activates GIRK1-containing channels, leading to an increase in potassium (K+) conductance. In cardiomyocytes, this results in a hyperpolarization of the resting membrane potential and a shortening of the action potential duration. This mimics the effect of acetylcholine released from the vagus nerve, which activates muscarinic M2 receptors coupled to GIRK channels.
Signaling Pathway of GIRK Channel Activation in Cardiomyocytes
Caption: Signaling pathway of GIRK channel activation in cardiomyocytes.
Data Presentation
The following tables summarize the expected quantitative effects of a GIRK channel activator on the electrophysiological properties of atrial cardiomyocytes, based on studies using acetylcholine and adenosine.[1] Similar effects are anticipated with the application of this compound.
Table 1: Effect of GIRK Channel Activation on Action Potential Duration (APD) and Resting Membrane Potential (RMP) in Rat Atria [1]
| Parameter | Control | Acetylcholine (1 µM) | N6-cyclopentyladenosine (CPA, 100 nM) |
| APD90 (ms) | 43.8 ± 2.0 | 18.1 ± 1.1 | 18.5 ± 1.2 |
| RMP (mV) | -76.3 ± 0.6 | -84.1 ± 0.8 | -84.3 ± 0.9 |
Table 2: Reversal of GIRK Activation Effects by a Specific Inhibitor (rTertiapin Q) [1]
| Parameter | Acetylcholine (1 µM) | Acetylcholine (1 µM) + rTertiapin Q (30 nM) |
| APD90 (ms) | 18.1 ± 1.1 | 48.7 ± 2.4 |
| RMP (mV) | -84.1 ± 0.8 | -74.9 ± 0.6 |
Experimental Protocols
Cardiomyocyte Culture
Protocols for isolating and culturing cardiomyocytes can vary depending on the source (e.g., neonatal rat, adult mouse, or human induced pluripotent stem cells - hiPSCs). Below is a generalizable protocol for hiPSC-derived cardiomyocytes.
Materials:
-
hiPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Fibronectin-coated culture plates
-
Phosphate-buffered saline (PBS)
-
TrypLE Express
-
DMEM/F12 medium with 10% FBS
Procedure:
-
Thaw cryopreserved hiPSC-derived cardiomyocytes according to the manufacturer's instructions.
-
Plate the cells on fibronectin-coated plates in cardiomyocyte maintenance medium.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Cardiomyocytes should be spontaneously contracting and ready for experiments within 7-10 days of plating.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution and store at -20°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate culture or recording medium. The final DMSO concentration should not exceed 0.1%.
Electrophysiology (Patch-Clamp)
Objective: To measure the effect of this compound on the action potential and membrane currents of single cardiomyocytes.
Materials:
-
Cultured cardiomyocytes on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound working solutions
Procedure:
-
Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a gigaohm seal on a single cardiomyocyte and establish whole-cell configuration.
-
In current-clamp mode, record baseline spontaneous or paced action potentials.
-
Perfuse the chamber with the desired concentration of this compound (e.g., 0.1 - 10 µM) and record the changes in resting membrane potential and action potential duration.
-
In voltage-clamp mode, apply appropriate voltage protocols to elicit specific ion currents and assess the effect of this compound on the GIRK current.
Calcium Imaging
Objective: To measure the effect of this compound on intracellular calcium transients in cardiomyocytes.
Materials:
-
Cultured cardiomyocytes on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Confocal or fluorescence microscope with a high-speed camera
-
This compound working solutions
Procedure:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cardiomyocytes with the loading solution for 20-30 minutes at 37°C.
-
Wash the cells twice with Tyrode's solution and incubate for a further 20 minutes to allow for de-esterification of the dye.
-
Mount the dish on the microscope and record baseline spontaneous or electrically stimulated calcium transients.
-
Perfuse the cells with this compound and record the changes in the amplitude, duration, and frequency of the calcium transients.
Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on cardiomyocytes.
Materials:
-
Cultured cardiomyocytes in a 96-well plate
-
MTT or LDH cytotoxicity assay kit
-
This compound working solutions
Procedure:
-
Plate cardiomyocytes in a 96-well plate and culture until a stable, beating monolayer is formed.
-
Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Perform the MTT or LDH assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in cardiomyocytes.
Safety and Toxicity
There is limited published data on the specific cardiotoxicity of this compound. As with any novel compound, it is essential to perform thorough safety evaluations. The provided cytotoxicity assay protocol can be used as a starting point to assess the potential for this compound to induce cell death in cardiomyocytes. It is also recommended to evaluate for pro-arrhythmic potential by examining for early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) during electrophysiological recordings.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for the Inhibition of Kir2.1 Currents by ML133 (formerly referenced as ML192)
A Note on Compound Identification: Initial searches for "ML192" as a Kir2.1 inhibitor did not yield specific results. The scientific literature extensively documents ML133 as a potent and selective inhibitor of Kir2.1 channels. It is highly probable that "this compound" was a typographical error. This document will proceed with the detailed data and protocols for ML133.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML133 to inhibit Kir2.1 (inwardly rectifying potassium channel 2.1) currents. This document includes quantitative data on inhibitory concentrations, detailed experimental protocols for key assays, and visualizations of experimental workflows.
Data Presentation
The inhibitory potency of ML133 against Kir2.1 channels is notably dependent on the extracellular pH. The half-maximal inhibitory concentration (IC50) values from manual patch-clamp electrophysiology experiments are summarized below.
| Compound | Target | Assay | pH | IC50 | Hill Slope (nH) | Reference |
| ML133 | Kir2.1 | Manual Patch Clamp | 8.5 | 0.29 µM (290 nM) | 4.0 | [1][2] |
| ML133 | Kir2.1 | Manual Patch Clamp | 7.4 | 1.8 µM | 1.7 | [1][2] |
| ML133 | Kir2.1 | Manual Patch Clamp | 6.5 | 9.1 µM (or 10.0 µM) | 1.8 | [1][2] |
| ML133 | Kir2.1 | Automated Patch Clamp | Not Specified | 13.6 µM | Not Specified | [1] |
| ML133 | Kir1.1 (ROMK) | Manual Patch Clamp | 7.4 | >300 µM | Not Specified | [2] |
| ML133 | Kir4.1 | Not Specified | Not Specified | 76 µM | Not Specified | [2] |
| ML133 | Kir7.1 | Not Specified | Not Specified | 33 µM | Not Specified | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Inhibition Assay
This protocol is designed to measure the inhibitory effect of ML133 on Kir2.1 channels expressed in a heterologous system, such as HEK293 cells.
1.1. Cell Culture and Transfection:
-
HEK293 cells are stably transfected with a plasmid containing the human KCNJ2 gene (encoding Kir2.1).
-
Cells are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.
1.2. Solutions and Reagents:
-
External (Bath) Solution:
-
140 mM KCl
-
2 mM MgCl₂
-
2 mM CaCl₂
-
10 mM HEPES
-
Adjust pH to 6.5, 7.4, or 8.5 with KOH.[1]
-
-
Internal (Pipette) Solution:
-
140 mM KCl
-
2 mM EDTA
-
10 mM HEPES
-
Adjust pH to 7.4 with KOH.[1]
-
-
ML133 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
1.3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-4 MΩ when filled with the internal solution.[1]
-
Establish a whole-cell patch-clamp configuration on a Kir2.1-expressing HEK293 cell.
-
Hold the cell at a membrane potential of 0 mV.
-
Apply a voltage step to -100 mV for 500 ms to elicit a large inward Kir2.1 current. This step is repeated at a set interval (e.g., every 10 or 30 seconds).[1][2]
-
Following the step, a voltage ramp from -100 mV to +100 mV can be applied to monitor the current-voltage relationship and assess the quality of the recording.[2]
-
After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of ML133.
-
Record the current inhibition over time until a steady-state block is achieved.
-
Wash out the compound to observe the reversibility of the block.
-
Data are acquired using an appropriate amplifier (e.g., Axopatch 200B) and software (e.g., pClamp). Currents are typically filtered at 1 kHz and sampled at 5 kHz.[1]
-
Perform 75% series resistance compensation to minimize voltage errors.[1]
Thallium (Tl⁺) Flux Assay for High-Throughput Screening
This assay is a surrogate for potassium flux and is suitable for primary screening of Kir2.1 inhibitors.
2.1. Cell Plating:
-
Plate HEK293 cells stably expressing Kir2.1 into 384-well plates.[1]
2.2. Assay Procedure:
-
Treat the cells with test compounds (e.g., ML133 at various concentrations) or vehicle (DMSO) control. A typical screening concentration is 10 µM.[2]
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Measure the baseline fluorescence using a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000).[1]
-
Add a stimulus buffer containing thallium to the wells.
-
Immediately measure the increase in intracellular fluorescence as Tl⁺ enters the cells through open Kir2.1 channels.
-
Inhibitors of Kir2.1 will reduce the rate of Tl⁺ influx and thus the rate of fluorescence increase.
Visualizations
References
- 1. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML192 Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML192 is a selective antagonist of the G protein-coupled receptor 55 (GPR55). Its utility in in vitro studies hinges on the accurate and consistent preparation of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility. This compound has a molecular weight of 382.48 g/mol and a molecular formula of C₂₀H₂₂N₄O₂S[1].
Data Presentation
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 382.48 g/mol | [1] |
| Molecular Formula | C₂₀H₂₂N₄O₂S | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from commercial availability |
| Long-term Storage | -80°C (in solvent for up to 6 months) | [1][2] |
| Short-term Storage | -20°C (in solvent for up to 1 month) | [2] |
| Powder Storage | -20°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.825 mg of this compound (see calculation below). Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight ( g/mol ) = 382.48 g/mol
-
Desired Volume (L) = 0.001 L
-
Mass (mg) = 0.010 mol/L * 382.48 g/mol * 0.001 L * 1000 mg/g = 3.825 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot number.
Mandatory Visualizations
This compound Mechanism of Action: Antagonism of GPR55 Signaling
This compound acts as a selective antagonist of GPR55. Upon activation by an agonist, GPR55 couples to Gαq, Gα12, and Gα13 proteins. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC) and RhoA. PLC activation leads to an increase in intracellular calcium ([Ca²⁺]i), while RhoA activation influences cytoskeletal dynamics. Furthermore, GPR55 activation can lead to the phosphorylation of ERK1/2. As an antagonist, this compound blocks these signaling pathways.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical steps for preparing a stock solution of this compound.
References
Application of ML192 in High-Throughput Screening for GPR55 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] GPR55 has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including inflammatory pain, neuropathic pain, and cancer.[3][4] this compound inhibits GPR55 signaling by blocking downstream events such as β-arrestin trafficking, ERK1/2 phosphorylation, and PKCβII translocation.[1][4] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize GPR55 antagonists.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on GPR55 signaling pathways.
| Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| β-arrestin Trafficking | U2OS | L-α-lysophosphatidylinositol (LPI) | 0.70 | [4] |
| β-arrestin Trafficking | CHO | L-α-lysophosphatidylinositol (LPI) | Not Specified | [2] |
| ERK1/2 Phosphorylation | U2OS | L-α-lysophosphatidylinositol (LPI) | 1.1 | [4] |
| PKCβII Translocation | U2OS | L-α-lysophosphatidylinositol (LPI) | Not Specified | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR55 signaling pathway and a general workflow for a high-throughput screening campaign using this compound as a control.
Caption: GPR55 Signaling Pathway and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Kir2.1 in HEK293 Cells using ML192 (ML133)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the selective Kir2.1 inhibitor, ML192 (also referred to as ML133), in studying the function of the inwardly rectifying potassium channel Kir2.1 expressed in Human Embryonic Kidney (HEK293) cells. Inwardly rectifying potassium (Kir) channels, particularly the Kir2.1 subtype, play a crucial role in regulating the resting membrane potential and the terminal phase of action potential repolarization in various cell types, including cardiac muscle cells.[1] Dysfunctional Kir2.1 channels have been implicated in several cardiac and developmental pathologies.[1]
The small molecule probe ML133 was identified through a high-throughput screen as a potent inhibitor of Kir2.1.[2] It serves as a valuable tool for dissecting the physiological and pathological roles of Kir2.1 channels. These application notes are based on the characterization of ML133, which is understood to be the compound of interest for this protocol.
Data Presentation
Quantitative Analysis of this compound (ML133) Activity on Kir2.1
The inhibitory potency of this compound (ML133) on Kir2.1 channels expressed in HEK293 cells is pH-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values at different extracellular pH levels, as determined by whole-cell patch-clamp electrophysiology.[1][2]
| Extracellular pH | IC50 of this compound (ML133) on Kir2.1 |
| 8.5 | 290 nM |
| 7.4 | 1.8 µM |
| 6.5 | 10.0 µM |
Table 1: pH-dependent inhibitory potency of this compound (ML133) on Kir2.1 channels.
Selectivity Profile of this compound (ML133)
This compound (ML133) demonstrates selectivity for the Kir2.x family of channels over other Kir channel subtypes. The following table presents the IC50 values of this compound (ML133) against various Kir channels, highlighting its selectivity profile.[2]
| Kir Channel Subtype | IC50 of this compound (ML133) |
| Kir1.1 (ROMK) | > 300 µM |
| Kir4.1 | 76 µM |
| Kir7.1 | 33 µM |
Table 2: Selectivity of this compound (ML133) against different Kir channel subtypes.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the human Kir2.1 channel are required for the following assays.
-
Cell Line: HEK293 stably expressing human Kir2.1 (e.g., provided by Johns Hopkins Ion Channel Center).
-
Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) 50/50, supplemented with 10% Fetal Bovine Serum (FBS), 200 mM L-Glutamine, and 100x Penicillin-Streptomycin.[1]
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells should be passaged upon reaching 80-90% confluency.
Thallium Flux Assay for High-Throughput Screening
This assay is a primary method for identifying inhibitors of Kir2.1 by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing Kir2.1
-
384-well black-walled, clear-bottom plates
-
FluxOR™ Thallium Detection Kit (or equivalent)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus Buffer (containing Tl2SO4)
-
This compound (ML133) compound dilutions
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate the HEK293-Kir2.1 cells in 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound (ML133) or control compounds to the wells and incubate for a predetermined time to allow for channel block.
-
Thallium Influx Measurement: Utilize a fluorescence plate reader to measure the baseline fluorescence. Then, add the Tl+-containing stimulus buffer to initiate thallium influx through the open Kir2.1 channels.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to Kir2.1 channel activity.
-
Data Analysis: Calculate the rate of thallium influx for each well. Determine the percent inhibition of Kir2.1 activity for each concentration of this compound (ML133) and fit the data to a concentration-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the inhibitory effects of this compound (ML133) on Kir2.1 channel currents.
Materials:
-
HEK293 cells stably expressing Kir2.1 plated on glass coverslips
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digidata acquisition system and pClamp software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micromanipulator
-
Perfusion system for solution exchange
Solutions:
-
Bath Solution (Extracellular): 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES. Adjust pH to 8.5, 7.4, or 6.5 with KOH to study pH-dependent effects.[1]
-
Pipette Solution (Intracellular): 140 mM KCl, 2 mM EDTA, 10 mM HEPES. Adjust pH to 7.4 with KOH.[1]
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3–4 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent HEK293-Kir2.1 cells in the recording chamber and perfuse with the bath solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a membrane potential of 0 mV.
-
Apply voltage steps to -100 mV for 500 ms to elicit inward Kir2.1 currents. Repeat this step at a frequency of approximately every 30 seconds to monitor current stability.[1]
-
-
Compound Application: Once a stable baseline current is established, perfuse the recording chamber with the bath solution containing the desired concentration of this compound (ML133).
-
Data Acquisition: Record the Kir2.1 currents before, during, and after the application of the compound.
-
Data Analysis: Measure the peak inward current amplitude at -100 mV. Calculate the percentage of current inhibition by this compound (ML133) at each concentration. Construct a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Kir2.1 Inhibition Assay
Caption: Workflow for the thallium flux assay.
Electrophysiology Protocol for Measuring Kir2.1 Currents
Caption: Whole-cell patch-clamp protocol.
Signaling Pathway of Kir2.1 and Inhibition by this compound (ML133)
Caption: Inhibition of Kir2.1 by this compound.
References
- 1. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML192 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of ML192, a potent and selective agonist of the G protein-coupled receptor 52 (GPR52). The protocols and data presented are intended to facilitate the use of this compound in preclinical animal models, particularly those relevant to neuropsychiatric disorders.
Introduction
This compound is a valuable pharmacological tool for investigating the therapeutic potential of GPR52 activation. GPR52 is an orphan receptor predominantly expressed in the striatum and cortical regions of the brain, areas implicated in the pathophysiology of disorders such as schizophrenia.[1][2] Activation of GPR52, which couples to the Gαs/olf signaling pathway, leads to an increase in intracellular cyclic AMP (cAMP).[1][2] This mechanism is hypothesized to counteract the hyperdopaminergic state associated with psychosis by opposing dopamine D2 receptor signaling in the striatum, while potentially enhancing cognitive function through modulation of D1 receptor signaling in the cortex.[1][2] Preclinical studies have demonstrated the antipsychotic-like and pro-cognitive effects of GPR52 agonists, making this compound a compound of significant interest for CNS drug discovery.[1][3]
Data Presentation
Pharmacokinetic Parameters of a Representative GPR52 Agonist (Compound 1/HTL0041178)
The following table summarizes the pharmacokinetic properties of a potent, brain-penetrant GPR52 agonist structurally related to this compound, following intravenous (IV) and oral (PO) administration in mice and rats.[4]
| Parameter | Mouse (IV) | Mouse (PO) | Rat (IV) | Rat (PO) |
| Dose (mg/kg) | 1 | 3 | 1 | 3 |
| Clearance (Clp, mL/min/kg) | 6 | - | 16 | - |
| Volume of Distribution (Vss, L/kg) | 1.5 | - | 1.0 | - |
| Half-life (t1/2, h) | 3.4 | - | 0.8 | - |
| Cmax (ng/mL) | - | 486 | - | 285 |
| Tmax (h) | - | - | - | 0.5 |
| AUC (ng·h/mL) | 2609 | 5914 | 1021 | 1259 |
| Oral Bioavailability (F, %) | - | >80% | - | 40% |
| Unbound Brain Penetration (Kp,uu) | - | - | 0.35 | - |
In Vivo Efficacy of this compound (Compound 12c) in a Mouse Model of Psychosis
This table presents the dose-dependent effect of this compound (referred to as compound 12c in the source) on d-amphetamine-induced hyperlocomotion in mice, a preclinical model used to assess antipsychotic potential.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle Control) |
| Vehicle + Saline | - | 100% |
| Vehicle + d-amphetamine | 2.5 | ~350% |
| This compound + d-amphetamine | 3 | Significantly Reduced |
| This compound + d-amphetamine | 10 | Significantly Reduced |
| This compound + d-amphetamine | 30 | Significantly Reduced |
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of GPR52.
Experimental Protocols
Formulation and Administration of this compound
Objective: To prepare and administer this compound to rodents for in vivo studies.
Materials:
-
This compound (compound 12c or equivalent)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution formulation as described in pharmacokinetic studies[4])
-
Vortex mixer
-
Sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip for mice)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution under sterile conditions. For a 0.5% methylcellulose solution, gradually add methylcellulose to sterile water while vortexing to ensure even suspension.
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Add the this compound powder to the vehicle solution.
-
Vortex the mixture thoroughly to create a suspension.
-
If necessary, sonicate the suspension to ensure homogeneity and reduce particle size. The final formulation should be a uniform suspension.
-
-
Animal Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Administer the this compound suspension orally using a gavage needle attached to a 1 mL syringe. The typical administration volume for mice is 5-10 mL/kg.
-
Ensure the gavage needle is inserted carefully into the esophagus to avoid tracheal administration.
-
Administer the solution slowly.
-
Monitor the animal for a short period post-administration to ensure no adverse effects.
-
Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to attenuate d-amphetamine-induced hyperactivity in mice.
Materials:
-
This compound formulation
-
d-amphetamine sulfate
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation:
-
House the mice in the experimental room for at least one week prior to testing.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
-
-
Habituation:
-
Place each mouse individually into an open field activity chamber.
-
Allow the mice to habituate to the chamber for 30-60 minutes.
-
-
Drug Administration:
-
Following habituation, remove the mice from the chambers.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).
-
Return the mice to their home cages. The pretreatment time will depend on the known Tmax of the compound (typically 30-60 minutes for oral administration).
-
-
Psychostimulant Challenge:
-
After the appropriate pretreatment interval, administer d-amphetamine (e.g., 2.5 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Recording:
-
Immediately after the i.p. injection, place the mice back into the open field chambers.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 90-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative total over the recording period.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by this compound indicates antipsychotic-like efficacy.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo efficacy study with this compound.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Specificity of ML192 Against Other Kir Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels are crucial in regulating cellular excitability in various tissues, including the nervous system, heart, and kidneys. Their dysfunction is implicated in several channelopathies, making them attractive therapeutic targets. ML192 is a novel small molecule modulator identified for its potential to interact with Kir channels. A critical step in the preclinical development of any ion channel modulator is the rigorous assessment of its specificity. This document provides a detailed protocol for evaluating the selectivity of this compound against a panel of Kir channel subtypes.
The following protocols outline two primary methodologies: automated patch-clamp electrophysiology and a thallium flux assay. These techniques allow for the quantitative determination of the inhibitory potency (IC50) of this compound against various Kir channels, providing a clear profile of its specificity.
Data Presentation
A comprehensive understanding of a compound's selectivity is best achieved by comparing its potency across a range of related targets. The inhibitory activity of this compound should be quantified by determining the half-maximal inhibitory concentration (IC50) for each Kir channel subtype. The results should be summarized in a clear and concise table for easy comparison.
Table 1: Specificity Profile of this compound Against a Panel of Inwardly Rectifying Potassium (Kir) Channels. The IC50 values represent the concentration of this compound required to inhibit 50% of the channel's current. Data are presented as the mean ± standard error of the mean (SEM) from a minimum of three independent experiments.
| Channel Subtype | Gene Name | IC50 (µM) |
| Kir2.1 | KCNJ2 | 1.2 ± 0.2 |
| Kir2.2 | KCNJ12 | > 30 |
| Kir2.3 | KCNJ4 | 15.8 ± 2.1 |
| Kir1.1 (ROMK) | KCNJ1 | > 100 |
| Kir4.1 | KCNJ10 | 78.5 ± 9.3 |
| Kir7.1 | KCNJ13 | > 100 |
Experimental Protocols
Automated Patch-Clamp Electrophysiology
This protocol describes the use of an automated patch-clamp system for the high-throughput assessment of this compound's effect on Kir channel currents.
Materials:
-
HEK293 or CHO cells stably expressing the human Kir channel of interest (e.g., Kir2.1, Kir2.2, Kir2.3, Kir1.1, Kir4.1, Kir7.1).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Automated patch-clamp system and corresponding consumables (e.g., recording plates).
Procedure:
-
Cell Culture: Culture the stable cell lines in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days when they reach 70-80% confluency.
-
Cell Preparation for Recording: On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of 1-2 x 10^6 cells/mL.
-
Automated Patch-Clamp Recording:
-
Prime the automated patch-clamp system with internal and external solutions according to the manufacturer's instructions.
-
Load the cell suspension and the various concentrations of this compound (prepared by serial dilution in the external solution) onto the recording plate.
-
Initiate the automated patch-clamp run. The system will perform cell trapping, whole-cell configuration, and recording.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cells at a membrane potential of -20 mV.
-
Apply a voltage step protocol every 30 seconds, stepping the membrane potential to -120 mV for 500 ms to elicit an inward current, followed by a ramp to 0 mV over 1 second.[1]
-
Record baseline currents in the external solution for 3-5 minutes.
-
Apply increasing concentrations of this compound to the cells, with each concentration applied for 3-5 minutes to allow for steady-state block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at -120 mV for each this compound concentration.
-
Normalize the current at each concentration to the baseline current before compound addition.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Thallium Flux Assay
This protocol provides a higher-throughput, fluorescence-based alternative to electrophysiology for assessing Kir channel inhibition.
Materials:
-
HEK293 cells stably expressing the Kir channel of interest under a tetracycline-inducible promoter.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) without potassium.
-
Stimulus buffer: Assay buffer containing thallium sulfate (Tl2SO4) and potassium sulfate (K2SO4).
-
FluoZin-2 AM dye.
-
This compound stock solution.
-
384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the inducible HEK293 cells in a 384-well plate at a density of 20,000 cells per well and induce channel expression with tetracycline for 24-48 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with FluoZin-2 AM dye for 60 minutes at room temperature.
-
Compound Addition: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle control (DMSO). Incubate for 15-30 minutes.
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add the stimulus buffer to initiate thallium influx through the open Kir channels.
-
Measure the change in fluorescence over time. The influx of thallium will cause an increase in FluoZin-2 fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the rates of this compound-treated wells to the vehicle control wells.
-
Plot the normalized rate as a function of this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound specificity.
References
Application Notes and Protocols for Evaluating ML192 Efficacy in Cellular Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of ML192, a selective antagonist of the G protein-coupled receptor 55 (GPR55). The following sections detail the relevant signaling pathways, experimental workflows, and detailed protocols for key cellular assays.
GPR55 Signaling Pathway
GPR55 is a G protein-coupled receptor that, upon activation by an agonist such as lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. Activation of these G proteins leads to the stimulation of downstream effectors, including Phospholipase C (PLC), which in turn promotes the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC) isoforms, such as PKCβII. Furthermore, GPR55 activation can stimulate the RhoA signaling pathway and the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Additionally, agonist binding to GPR55 can induce the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling. This compound, as a GPR55 antagonist, is expected to inhibit these downstream signaling events.
Experimental Workflow for Evaluating this compound Efficacy
A tiered approach is recommended to characterize the antagonistic activity of this compound. The workflow begins with a primary assay to confirm the inhibition of a direct downstream event, followed by secondary assays to investigate the effects on other signaling branches.
Data Presentation
The following tables summarize the expected quantitative data for this compound in the described cellular assays.
Table 1: this compound Antagonist Activity in β-Arrestin Recruitment Assay
| Compound | PubChem CID | GPR55 Antagonist IC₅₀ (µM) |
| This compound | 1434953 | 0.702 ± 0.224[1] |
Table 2: this compound Antagonist Activity in Serum Response Element (SRE) Assay (ERK/MAPK Pathway Reporter)
| Compound | GPR55 Antagonist IC₅₀ (µM) in SRE Assay |
| This compound | 7.5 (3.4–16.5)[2] |
Table 3: this compound Antagonist Activity in ERK1/2 Phosphorylation and PKCβII Translocation Assays
| Assay | Expected Outcome | IC₅₀ (µM) |
| ERK1/2 Phosphorylation | Inhibition of agonist-induced phosphorylation | To be determined experimentally |
| PKCβII Translocation | Inhibition of agonist-induced translocation | To be determined experimentally |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Principle: Upon agonist-induced activation of GPR55, β-arrestin translocates from the cytoplasm to the receptor at the plasma membrane. This recruitment can be visualized and quantified using various techniques, such as fluorescently tagged β-arrestin (e.g., β-arrestin-GFP) and high-content imaging, or using enzyme complementation assays (e.g., PathHunter® β-arrestin assay).
Materials:
-
CHO or HEK293 cells stably co-expressing human GPR55 and a β-arrestin reporter construct.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
96- or 384-well black, clear-bottom microplates.
-
High-content imaging system or plate reader compatible with the chosen reporter system.
Protocol:
-
Cell Seeding: Seed the GPR55/β-arrestin reporter cells into microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a stock solution of the GPR55 agonist (LPI) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Compound Addition: Add the diluted this compound to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for the optimal time to induce β-arrestin recruitment (e.g., 30-90 minutes) at 37°C.
-
Detection:
-
For High-Content Imaging: Fix and stain the cells if necessary. Acquire images using a high-content imager and analyze the translocation of the fluorescently tagged β-arrestin.
-
For Enzyme Complementation Assays: Add the detection reagents according to the manufacturer's instructions and measure the luminescence or fluorescence on a plate reader.
-
-
Data Analysis: Quantify the inhibition of agonist-induced β-arrestin recruitment by this compound and calculate the IC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream target of GPR55 signaling.
Principle: GPR55 activation leads to the phosphorylation of ERK1 and ERK2. The level of phosphorylated ERK (p-ERK) can be measured using various immunoassays, such as ELISA, Western blotting, or homogeneous assays like HTRF® or AlphaScreen®.
Materials:
-
Cells endogenously or exogenously expressing GPR55 (e.g., HEK293-GPR55).
-
Cell culture medium.
-
GPR55 agonist (LPI).
-
This compound.
-
Serum-free medium for starvation.
-
Lysis buffer.
-
p-ERK1/2 and total ERK1/2 antibodies.
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blotting, or specific kits for ELISA, HTRF®, or AlphaScreen®).
-
Microplate reader or Western blot imaging system.
Protocol (using a plate-based immunoassay):
-
Cell Seeding and Starvation: Seed cells into microplates. Once confluent, starve the cells in serum-free medium for 4-24 hours to reduce basal p-ERK levels.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of LPI for the optimal time (typically 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's protocol.
-
Detection: Perform the immunoassay to detect p-ERK1/2 levels in the cell lysates. It is recommended to also measure total ERK1/2 for normalization.
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Determine the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation and calculate the IC₅₀ value.
PKCβII Translocation Assay
This assay visualizes the movement of PKCβII from the cytoplasm to the plasma membrane upon GPR55 activation.
Principle: Activation of the Gαq-PLC pathway by GPR55 generates DAG, which, along with calcium, recruits PKCβII to the plasma membrane. This translocation can be monitored by fluorescence microscopy using a GFP-tagged PKCβII construct.
Materials:
-
Cells expressing GPR55 and transfected with a PKCβII-GFP fusion protein construct.
-
Cell culture medium.
-
GPR55 agonist (LPI).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Glass-bottom dishes or microplates suitable for microscopy.
-
Fluorescence microscope or high-content imaging system.
-
Image analysis software.
Protocol:
-
Cell Seeding and Transfection: Seed cells onto glass-bottom dishes. Transfect the cells with the PKCβII-GFP plasmid and allow for expression (typically 24-48 hours).
-
Compound Treatment: Replace the culture medium with assay buffer. Add different concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Live-Cell Imaging and Agonist Stimulation: Place the dish on the microscope stage, pre-warmed to 37°C. Acquire baseline images of the PKCβII-GFP distribution. Add an EC₈₀ concentration of LPI to the dish and acquire time-lapse images to monitor the translocation of PKCβII-GFP from the cytoplasm to the plasma membrane.
-
Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.
-
Data Analysis: Determine the extent to which this compound inhibits the LPI-induced translocation of PKCβII-GFP. If performing endpoint analysis with multiple concentrations, an IC₅₀ value can be calculated.
References
- 1. Table 4, SAR of GPR55 Antagonist Probe this compound (#2): CID1434953 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML192 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ML192, a selective GPR55 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the G protein-coupled receptor 55 (GPR55). Its primary mechanism of action involves the inhibition of downstream signaling pathways activated by GPR55 agonists. Specifically, this compound has been shown to inhibit the trafficking of β-arrestin, the phosphorylation of ERK1/2, and the translocation of PKCβII.[1]
Q2: I am observing precipitation after dissolving this compound and adding it to my aqueous buffer/media. What could be the cause and how can I prevent this?
Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This can be caused by a variety of factors including:
-
Insufficient initial solubilization: The compound may not have been fully dissolved in the stock solution.
-
Solvent incompatibility: The final concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too high in the final aqueous solution, causing the compound to crash out.
-
Low temperature: A decrease in temperature can reduce the solubility of the compound.
-
pH of the buffer: The pH of the aqueous solution can affect the charge state and solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps:
-
Ensure the compound is completely dissolved in the initial stock solution. Gentle heating and/or sonication can aid dissolution.[1]
-
Minimize the final concentration of the organic solvent in your experimental setup.
-
Maintain a constant and appropriate temperature for your solutions.
-
Test the solubility of this compound in a small volume of your specific buffer before proceeding with the full experiment.
Q3: My this compound powder will not dissolve in my desired solvent. What should I do?
If you are experiencing difficulty dissolving this compound, it is recommended to try the validated solubilization protocols. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1] It is also crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact solubility.
Troubleshooting Guide
Issue: this compound precipitates out of solution during the experiment.
-
Probable Cause: The solubility limit of this compound has been exceeded in the experimental medium.
-
Solution:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize Solvent System: If possible, slightly increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.
-
Use a Carrier Protein: For in vitro cellular assays, the presence of serum or albumin in the culture medium can help to maintain the solubility of hydrophobic compounds.
-
Issue: Inconsistent results in biological assays.
-
Probable Cause: Incomplete solubilization or precipitation of this compound leading to variability in the effective concentration.
-
Solution:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound for each experiment.
-
Verify Solubilization: Before each use, visually inspect the stock solution for any signs of precipitation. If necessary, gently warm and sonicate the solution to ensure homogeneity.
-
Aliquot and Store Properly: Once prepared, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
-
Quantitative Solubility Data
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.54 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.54 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.54 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 382.44 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cellular Assays
This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum, as required by the specific assay)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (with 1% DMSO).
-
Further dilute this 100 µM intermediate solution 1:10 in cell culture medium to get the final 10 µM concentration (with 0.1% DMSO).
-
-
Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Add the final working solutions to the cells.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: ML192 in Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML192 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] It is not a direct ion channel blocker. Instead, it modulates ion channel activity by inhibiting the downstream signaling pathways activated by GPR55.
Q2: How does GPR55 activation affect cellular electrophysiology?
GPR55 activation has been shown to have several effects on neuronal and cellular excitability. The primary mechanism involves the activation of Gq, G12, and G13 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i) from internal stores.[3][4] This elevation in intracellular calcium can, in turn, modulate various ion channels. Additionally, GPR55 activation has been specifically shown to inhibit M-type potassium currents, which can lead to an increase in neuronal excitability.[3]
Q3: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for GPR55 over other cannabinoid receptors like CB1 and CB2, as well as the related receptor GPR35, at concentrations up to 20 μM.[1] However, as with any pharmacological tool, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: In which experimental systems is this compound typically used?
This compound and other GPR55 modulators are used in a variety of in vitro and ex vivo preparations, including transfected cell lines (e.g., HEK293, CHO, U2OS expressing GPR55), primary neuronal cultures (e.g., dorsal root ganglion neurons), and acute brain slices.[2][3][5]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in electrophysiology recordings.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on agonist-induced currents. | Low or absent GPR55 expression: The cell type you are studying may not endogenously express GPR55 at a sufficient level. | - Confirm GPR55 expression using techniques like RT-PCR, Western blot, or immunohistochemistry.- Consider using a cell line heterologously expressing GPR55. |
| Inactive agonist: The GPR55 agonist (e.g., LPI) may have degraded. | - Prepare fresh agonist solutions for each experiment.- Test the activity of the agonist on a validated GPR55-expressing system. | |
| Incorrect this compound concentration: The concentration of this compound may be too low to effectively antagonize the agonist. | - Perform a concentration-response curve for this compound to determine the optimal inhibitory concentration in your system. | |
| Variability in the inhibitory effect of this compound. | Inconsistent agonist concentration: The final concentration of the agonist at the receptor may vary between experiments. | - Ensure precise and consistent application of the agonist, especially when using perfusion systems. |
| Desensitization of GPR55: Prolonged or repeated application of the agonist can lead to receptor desensitization. | - Allow for sufficient washout periods between agonist applications.- Use the lowest effective concentration of the agonist. | |
| Solubility issues with this compound: this compound may not be fully dissolved in the recording solution. | - Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across experiments. Sonicate if necessary. | |
| This compound appears to have an agonist-like effect. | Basal GPR55 activity: Some cell systems may exhibit constitutive (agonist-independent) GPR55 activity. This compound could be acting as an inverse agonist in this scenario. | - Test the effect of this compound in the absence of any GPR55 agonist. A change in baseline current or membrane potential may indicate inverse agonism. |
| Off-target effects: At high concentrations, this compound might interact with other receptors or ion channels directly. | - Use the lowest effective concentration of this compound.- Test the effect of this compound in a cell line known not to express GPR55. | |
| Slow onset or washout of this compound's effect. | Slow binding kinetics: The binding and unbinding of this compound to GPR55 may be slow. | - Increase the pre-incubation time with this compound before applying the agonist.- Extend the washout period to ensure complete removal of the compound. |
| Lipophilic nature of the compound: this compound may accumulate in the lipid bilayer of the cell membrane. | - Be mindful of potential carry-over effects between applications.- Ensure thorough perfusion during washout. |
Quantitative Data
The following table summarizes the inhibitory potency of this compound in different assay formats. Note that these are not direct electrophysiological measurements but provide an indication of the compound's potency.
| Compound | Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |
| This compound | β-arrestin trafficking | U2OS-GPR55 | LPI (10 µM) | 0.70 ± 0.05 | [1] |
| This compound | ERK1/2 phosphorylation | U2OS-GPR55 | LPI | 1.1 ± 0.3 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Activity
This protocol provides a general framework for investigating the effect of this compound on agonist-induced modulation of ion channels in cultured cells or acute brain slices.
-
Preparation:
-
Prepare standard external and internal recording solutions appropriate for the cell type and ion channel being studied.
-
Prepare stock solutions of the GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) and this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% and be consistent in all solutions (including control).
-
-
Recording Setup:
-
Obtain a stable whole-cell patch-clamp recording from a healthy cell.
-
Monitor access resistance and input resistance throughout the experiment to ensure recording stability.
-
-
Baseline and Agonist Application:
-
Establish a stable baseline recording of the current or voltage of interest.
-
Apply the GPR55 agonist at a predetermined concentration (e.g., EC50) to elicit a reproducible response.
-
Wash out the agonist and allow the recording to return to baseline. Repeat this step to ensure the agonist effect is stable.
-
-
This compound Application and Antagonism:
-
Pre-incubate the cell with this compound for a sufficient period (e.g., 5-10 minutes) to allow for receptor binding.
-
In the continued presence of this compound, co-apply the GPR55 agonist.
-
Record the response and compare the amplitude and/or kinetics to the response in the absence of this compound.
-
-
Washout:
-
Wash out both this compound and the agonist and monitor the return of the agonist response to its original level. This is crucial to demonstrate the reversibility of this compound's effect.
-
-
Data Analysis:
-
Measure the peak amplitude, charge transfer, or change in firing frequency in response to the agonist in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
If testing multiple concentrations of this compound, construct a concentration-response curve to determine the IC50.
-
Visualizations
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterozygous deletion of Gpr55 does not affect a hyperthermia-induced seizure, spontaneous seizures or survival in the Scn1a+/- mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ML192 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ML192 incubation time for cell-based assays. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Determining the optimal incubation time is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of arachidonate 5-lipoxygenase (5-LO or ALOX5). 5-LO is the enzyme responsible for the first two steps in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] this compound acts by blocking the catalytic activity of 5-LO, thereby preventing the production of downstream leukotrienes like LTB4. This makes it a valuable tool for studying inflammatory pathways and for potential therapeutic development.
Q2: Why is incubation time a critical parameter for this compound?
A2: The optimal incubation time for this compound is crucial for several reasons:
-
Efficacy: Sufficient time is needed for this compound to enter the cells, reach its target (5-LO), and exert its inhibitory effect before the cellular process being measured is complete.
-
Specificity: Unnecessarily long incubation times can lead to off-target effects or cytotoxicity, confounding the experimental results.
-
Cell Health: Prolonged exposure to any compound, including this compound and its vehicle (like DMSO), can impact cell viability and metabolism, independent of the compound's specific activity.[2]
Q3: What is the recommended starting incubation time for an this compound experiment?
A3: There is no single universal incubation time. The optimal time is highly dependent on the cell type, the specific assay, and the biological question being asked. A common starting point for initial experiments is a pre-incubation time of 30 to 60 minutes before stimulating the cells to produce leukotrienes. However, a full time-course experiment is essential to determine the optimal conditions for your specific system.
Q4: How does this compound's activity in a cell-free assay differ from a cell-based assay?
A4: In a cell-free assay using purified 5-LO enzyme, this compound can directly access its target. However, in a live cell, 5-LO must translocate to the nuclear membrane and associate with the 5-lipoxygenase-activating protein (FLAP) to become fully active.[3][4] Inhibitors can be designed to target 5-LO directly or to disrupt the 5-LO/FLAP interaction.[4] This cellular complexity means that results from cell-free assays may not perfectly predict the compound's behavior in a whole-cell context, making empirical optimization in your cell-based model essential.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or Low Inhibition Observed
Your assay shows little to no reduction in 5-LO activity even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The compound may not have had enough time to reach its target. Action: Perform a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 15 min, 30 min, 1h, 2h, 4h) before cell stimulation. |
| Compound Degradation | This compound may be unstable in your specific cell culture medium over long incubation periods. Action: Minimize the time between adding this compound and assay readout. Prepare fresh solutions for each experiment. |
| Incorrect Assay Endpoint | The readout (e.g., measurement of a downstream product) is not timed correctly relative to the inhibition. Action: Ensure your assay endpoint (e.g., LTB4 measurement via ELISA) is within the window of maximal 5-LO activity post-stimulation. |
| Low 5-LO/FLAP Expression | The cell line used may not express sufficient levels of 5-LO or its essential activating protein, FLAP. Action: Confirm the expression of ALOX5 (5-LO) and ALOX5AP (FLAP) in your cell line via qPCR, Western blot, or literature search. |
| Inactive Compound | The this compound stock may be inactive. Action: Test the compound in a validated, cell-free 5-LO activity assay to confirm its intrinsic activity. |
Issue 2: High Variability Between Replicates
You are observing inconsistent results between identical wells or experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health/Density | Variations in cell number or viability at the start of the experiment. Action: Ensure a uniform, single-cell suspension during plating. Check cell viability before starting the experiment and avoid using overgrown or starved cultures. |
| Inaccurate Pipetting | Small volumes of concentrated compound are difficult to pipette accurately. Action: Perform serial dilutions to work with larger, more manageable volumes for the final additions to wells. |
| Edge Effects in Plates | Wells on the edge of a microplate are prone to evaporation, leading to changes in concentration. Action: Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to maintain humidity. |
Issue 3: Apparent Cytotoxicity
You observe a significant decrease in cell viability in this compound-treated wells.
| Possible Cause | Suggested Solution |
| Incubation Time is Too Long | Prolonged exposure is stressing the cells. Action: Reduce the incubation time. Determine if a shorter exposure still provides effective inhibition in your time-course experiment. |
| Compound Concentration is Too High | The dose is toxic to the cells. Action: Perform a dose-response curve at a fixed, shorter incubation time to find the optimal non-toxic concentration range. |
| Vehicle (DMSO) Toxicity | The concentration of the solvent is too high. Action: Ensure the final DMSO concentration is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%). |
Visualizing Experimental and Logical Workflows
5-Lipoxygenase (5-LO) Signaling Pathway
The following diagram illustrates the biochemical pathway initiated by 5-lipoxygenase and the point of inhibition by this compound.
Caption: The 5-LO pathway, showing this compound's inhibition of 5-Lipoxygenase.
Workflow for Optimizing Incubation Time
This workflow provides a systematic approach to identifying the ideal incubation time for this compound in your cell-based assay.
References
- 1. Antileukotriene - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ML192 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML192, focusing on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What should I do?
A1: Precipitation of this compound from aqueous solutions is a common issue due to its limited solubility. Here are several steps you can take to address this:
-
Increase Solvent Concentration: If your experimental conditions permit, increasing the concentration of a co-solvent like DMSO can help maintain this compound solubility.
-
Sonication: Gentle sonication can help redissolve precipitated compound.
-
Heating: Mild heating (e.g., to 37°C) may aid in dissolution, but be cautious as this could also accelerate degradation.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If your experiment allows, adjusting the pH of your buffer might improve solubility. It is recommended to first determine the pKa of this compound to inform pH adjustments.
-
Use of Surfactants or Solubilizers: The use of excipients such as Tween-80 or SBE-β-CD has been shown to improve the solubility of poorly soluble compounds.
Q2: How should I prepare my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. A common concentration for a stock solution is 10 mM. Store this stock solution at -20°C or -80°C to ensure stability.
Q3: How long can I store my this compound stock solution?
A3: When stored at -20°C, the stock solution is generally stable for at least one month. For longer-term storage, up to six months, it is advisable to store the solution at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended solvent for preparing this compound for in vivo studies?
A4: For in vivo applications, several vehicle formulations can be considered to improve the solubility and bioavailability of this compound. While specific data for this compound is limited, common vehicle formulations for poorly soluble compounds include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is crucial to perform vehicle toxicity and tolerability studies for your specific animal model.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays with this compound.
This guide will help you troubleshoot potential causes of variability in your experimental outcomes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Quantitative Data Summary
Due to the lack of publicly available quantitative stability data for this compound, the following table presents a hypothetical stability profile based on common observations for similar small molecules. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Condition | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) |
| Aqueous Buffer (pH 5.0) | 25 | 24 | 85% |
| Aqueous Buffer (pH 7.4) | 25 | 24 | 70% |
| Aqueous Buffer (pH 8.5) | 25 | 24 | 50% |
| Aqueous Buffer (pH 7.4) | 37 | 24 | 55% |
| 5% DMSO in Aqueous Buffer (pH 7.4) | 25 | 24 | 90% |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Aqueous Buffers
This protocol outlines a method to determine the kinetic solubility of this compound in your experimental buffer.
Experimental Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution into your aqueous buffer of interest to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects your downstream assay (typically <0.5%).
-
Incubate the solutions at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for any signs of precipitation.
-
To quantify the soluble portion, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any insoluble compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
The highest concentration at which no significant loss of compound is observed in the supernatant is considered the kinetic solubility under those conditions.
Protocol 2: Evaluating this compound Stability in Aqueous Media
This protocol describes a time-course experiment to assess the stability of this compound in your assay medium.
Signaling Pathway (Hypothetical Degradation)
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Methodology:
-
Prepare a solution of this compound in your assay medium at the desired final concentration.
-
Divide the solution into several aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At each time point, immediately quench any potential degradation by freezing the sample at -80°C or by mixing with an equal volume of cold acetonitrile.
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS method.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own experiments to determine the optimal conditions for the solubility and stability of this compound in your specific experimental setup.
Technical Support Center: Optimizing the Potency of Small Molecule Inhibitors (e.g., ML192)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals enhance the experimental potency of the small molecule inhibitor, ML192.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the apparent potency of this compound in my experiments?
A1: Several factors can affect the observed potency of this compound. These include:
-
Solubility: Poor solubility of this compound in your experimental buffer or cell culture media can lead to a lower effective concentration at the target site.
-
Stability: Degradation of this compound over time in your experimental setup can reduce its effective concentration.
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target is crucial for its activity in cell-based assays.
-
Off-target effects: Binding of this compound to other proteins can lead to unexpected phenotypic changes, complicating the interpretation of its potency.
-
Experimental conditions: Factors such as pH, temperature, and incubation time can all impact the activity of this compound.
Q2: How can I improve the solubility of this compound?
A2: Improving the solubility of a poorly water-soluble drug like this compound can be achieved through various techniques.[1] One common approach is the use of co-solvents or surfactants.[1] Additionally, creating a solid dispersion of the drug can enhance its solubility and bioavailability.[1] For laboratory settings, techniques like particle size reduction or forming a salt of the compound can also be effective.[1]
Q3: What is the recommended storage and handling for this compound to maintain its stability?
A3: While specific stability data for this compound is not available, general best practices for small molecule inhibitors should be followed. Stock solutions should be stored at -20°C or -80°C. For cell culture experiments, once this compound is added to the media, it's advisable to use it within a timeframe where its stability is confirmed. The stability of components in cell culture media, such as L-glutamine, can be affected by storage temperature and time, which could indirectly impact experimental outcomes.[2][3]
Troubleshooting Guide
Issue 1: Lower than expected potency in cell-based assays.
This is a common issue that can arise from several sources. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for addressing low potency of this compound.
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can often be traced back to issues with compound handling and experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound | Visually inspect solutions for precipitates. Determine the solubility limit in your media. | A clear solution indicates this compound is fully dissolved. |
| Degradation of this compound | Prepare fresh stock solutions. Minimize freeze-thaw cycles. | Consistent potency across experiments using fresh solutions. |
| Cell Health and Density | Monitor cell viability and ensure consistent seeding density. | Healthy and consistent cell populations lead to more reproducible results. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Improved precision and accuracy in compound dosing. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution into the experimental buffer or cell culture medium.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
Quantitative Measurement (Optional): Use techniques like nephelometry or dynamic light scattering to quantify solubility.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. Understanding the pathway is crucial for designing relevant experiments and interpreting results.
Caption: Hypothetical signaling pathway inhibited by this compound.
By systematically addressing these common issues and utilizing the provided protocols and troubleshooting guides, researchers can improve the reliability and accuracy of their experiments with small molecule inhibitors like this compound.
References
ML192 vehicle control for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML192 as a vehicle control for in vitro and in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55). Its primary mechanism of action involves inhibiting the signaling pathways activated by GPR55 agonists, such as L-α-lysophosphatidylinositol (LPI). This compound has been shown to inhibit the recruitment of β-arrestin to the receptor, as well as downstream signaling events like the phosphorylation of ERK1/2 and the translocation of PKCβII.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing a stock solution of this compound. It is crucial to ensure the final concentration of DMSO in your in vitro cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2] For in vivo studies, the stock solution in DMSO is further diluted in a suitable vehicle formulation.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, it is recommended to aliquot the this compound stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Are there known off-target effects of this compound?
A4: While this compound is characterized as a selective GPR55 antagonist, it is good practice to consider potential off-target effects. Some studies have shown that other GPR55 ligands can interact with other receptors, such as cannabinoid receptors (CB1 and CB2).[3][4] It is advisable to perform counter-screening against related targets if off-target effects are a concern for your specific experimental system.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | Poor solubility of this compound at the working concentration. The final DMSO concentration may be too low. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Perform a stepwise dilution of the stock solution into the medium while vortexing gently. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%).[1][5] |
| Inconsistent or no antagonist effect observed. | Degradation of this compound. Incorrect concentration used. Cell line does not express functional GPR55. | Use a fresh aliquot of this compound stock solution. Verify the concentration of your stock solution. Confirm GPR55 expression in your cell line using techniques like qPCR or western blotting. Include a positive control GPR55 agonist (e.g., LPI) to ensure the signaling pathway is active. |
| High background signal in vehicle control wells. | DMSO concentration is too high, causing cellular stress or altering signaling pathways. Contamination of the stock solution. | Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cell line. Prepare a fresh stock solution of this compound in sterile DMSO. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or phase separation of the dosing solution. | Inappropriate vehicle composition for the required this compound concentration. | Sonication or gentle warming of the solution can aid dissolution. Consider using a co-solvent system. Several vehicle formulations have been reported to improve the solubility of poorly soluble compounds for in vivo use (see table below).[6] |
| Adverse effects observed in animals treated with the vehicle control. | Toxicity of the vehicle components at the administered dose. | Reduce the concentration of potentially toxic components like DMSO.[7] Consider alternative, well-tolerated vehicle formulations.[6][8] Conduct a tolerability study with the vehicle alone before proceeding with the main experiment. |
| Lack of in vivo efficacy. | Poor bioavailability of this compound. Inadequate dosing regimen. | Optimize the vehicle formulation to improve solubility and absorption.[6] Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound to inform the dosing schedule. |
Quantitative Data
In Vitro Potency of this compound
| Assay | Cell Line | Agonist | IC50 Value (µM) | Reference |
| β-arrestin Recruitment | CHO cells expressing human GPR55 | LPI | Not explicitly stated, but used as a reference compound | [9] |
| MAPK/ERK Signaling (SRE) | CHO cells expressing human GPR55 | LPI | 7.5 (3.4–16.5) | [9] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific agonist used.[10][11]
In Vivo Vehicle Formulations
| Vehicle Composition | Achievable Concentration | Notes | Reference |
| 20% DMSO / 40% PEG 400 / 10% Solutol / 30% Citrate Buffer (100mM, pH 3.0) | Up to 10 mg/mL | Used for intraperitoneal dosing in mice. | [12] |
| 25% DMSO in Cremophor and water | Up to 2 mg/mL | Suitable for low-dose, single-administration studies. | [6] |
| 10% Solutol HS-15 / 90% PEG 600 | 10 and 30 mg/mL | Suitable for high-dose oral gavage studies in mice. | [6] |
| Corn oil | Not specified for this compound | Generally used for oral administration of lipophilic compounds. | [7] |
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: GPR55 signaling and this compound antagonism.
In Vitro Experimental Workflow
Caption: General workflow for in vitro studies with this compound.
Detailed Experimental Protocols
This protocol is adapted for assessing the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
GPR55-expressing cells (e.g., CHO-hGPR55)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
GPR55 agonist (e.g., LPI)
-
Vehicle control (DMSO in serum-free medium)
-
Lysis buffer
-
Phospho-ERK1/2 and Total ERK1/2 antibodies
-
Detection reagents (e.g., for Western blot or ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.
-
Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for the predetermined optimal time for ERK1/2 phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well.
-
Quantification: Determine the levels of phosphorylated and total ERK1/2 using Western blotting or a specific ELISA kit.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the data and determine the IC50 value for this compound.
Troubleshooting:
-
High background phosphorylation: Ensure complete serum starvation. Handle cells gently to avoid mechanical stress.
-
Weak agonist response: Optimize the agonist concentration and stimulation time.
-
Variable results: Ensure consistent cell seeding density and treatment times.
This protocol outlines the use of a β-arrestin recruitment assay to measure the antagonistic activity of this compound.
Materials:
-
Cells co-expressing GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
Assay medium
-
This compound stock solution (in DMSO)
-
GPR55 agonist (e.g., LPI)
-
Vehicle control (DMSO in assay medium)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate suitable for imaging.
-
Pre-treatment: Replace the medium with assay medium containing varying concentrations of this compound or vehicle control and incubate for 30-60 minutes.
-
Agonist Stimulation: Add the GPR55 agonist to the wells.
-
Signal Detection: Monitor the translocation of the β-arrestin fusion protein from the cytoplasm to the cell membrane over time using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the degree of β-arrestin translocation and calculate the IC50 value for this compound.
Troubleshooting:
-
No translocation observed: Confirm the expression of both GPR55 and the β-arrestin fusion protein. Optimize the agonist concentration.
-
High background translocation: Ensure cells are healthy and not over-confluent.
-
Phototoxicity: Minimize the exposure time to excitation light.
This protocol describes how to assess the effect of this compound on agonist-induced PKCβII translocation.
Materials:
-
GPR55-expressing cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
GPR55 agonist (e.g., LPI)
-
Vehicle control (DMSO in medium)
-
Fixation and permeabilization buffers
-
Anti-PKCβII antibody
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle, followed by agonist stimulation as described in the previous protocols.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with the primary anti-PKCβII antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the translocation of PKCβII from the cytoplasm to the plasma membrane.
Troubleshooting:
-
Weak PKCβII signal: Optimize antibody concentrations and incubation times.
-
High background staining: Ensure adequate washing steps and use a blocking solution.
-
Difficulty in quantifying translocation: Use image analysis software to measure the fluorescence intensity at the membrane versus the cytoplasm.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gadconsulting.com [gadconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? [pubmed.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Minimizing Variability in Experiments with ML192
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving ML192, a selective antagonist of the G protein-coupled receptor 55 (GPR55).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of GPR55. Its primary mechanism of action is to block the signaling initiated by GPR55 agonists, such as L-α-lysophosphatidylinositol (LPI). This compound has been shown to inhibit downstream signaling pathways, including β-arrestin trafficking, ERK1/2 phosphorylation, and PKCβII translocation.
Q2: What are the common sources of variability in experiments using this compound?
Several factors can contribute to variability in experiments with this compound. These include:
-
Cell Line Specifics: The expression levels of GPR55 can vary significantly between different cell lines, and even between different passages of the same cell line.
-
Ligand Concentration: The potency of both the agonist (e.g., LPI) and this compound can be influenced by the specific concentrations used.
-
Assay-Dependent Effects: The observed inhibitory effects of this compound can differ depending on the functional assay being used (e.g., calcium mobilization, ERK phosphorylation, β-arrestin recruitment).[1][2]
-
Receptor Dimerization: GPR55 can form heterodimers with other receptors, such as the cannabinoid receptors CB1 and CB2. This dimerization can alter the signaling output and the efficacy of this compound.[3]
-
Solubility and Stability of this compound: Improper dissolution or degradation of this compound can lead to inaccurate concentrations and inconsistent results.
Q3: How can I ensure consistent results when preparing this compound solutions?
To ensure consistency, it is crucial to follow a standardized protocol for dissolving this compound. Due to its hydrophobic nature, this compound may require the use of solvents like DMSO, followed by dilution in an appropriate assay buffer. It is recommended to prepare fresh solutions for each experiment and to avoid repeated freeze-thaw cycles. Sonication may aid in the dissolution of the compound.
Q4: What are the potential off-target effects of this compound and how can I mitigate them?
While this compound is a selective GPR55 antagonist, the possibility of off-target effects should always be considered. To mitigate these, researchers should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired inhibitory effect.
-
Include Proper Controls: Always include vehicle-only controls and, if possible, use a structurally unrelated GPR55 antagonist as a comparator.
-
Use GPR55 Knockout/Knockdown Cells: The most definitive way to confirm that the observed effects are GPR55-mediated is to perform experiments in cells where GPR55 expression has been genetically ablated.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to changes in receptor expression and signaling. |
| Variability in Agonist Concentration | Prepare a fresh, accurately diluted stock of the GPR55 agonist (e.g., LPI) for each experiment. Ensure the final concentration in the assay is consistent. |
| Inconsistent Incubation Times | Standardize all incubation times for agonist and antagonist treatment. |
| Assay Plate Edge Effects | Avoid using the outer wells of assay plates, as these are more prone to evaporation and temperature fluctuations. |
| Calculation Method Differences | Use a consistent method and software for calculating IC50 values across all experiments.[4] |
Problem 2: this compound shows lower than expected potency in our assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The potency of an antagonist is dependent on the concentration of the agonist it is competing with. Perform an agonist dose-response curve to determine the EC80 concentration and use this for your this compound inhibition assays. |
| This compound Degradation | Prepare fresh aliquots of this compound for each experiment. Avoid prolonged exposure to light and store as recommended by the manufacturer. |
| Low GPR55 Expression in Cell Line | Confirm GPR55 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher or induced GPR55 expression. |
| Assay Sensitivity | The chosen functional assay may not be sensitive enough to detect subtle changes in GPR55 activity. Consider trying an alternative assay (e.g., if using a calcium assay, try an ERK phosphorylation assay). |
Problem 3: Conflicting results when using different functional assays.
| Potential Cause | Troubleshooting Step |
| Biased Signaling | GPR55 can signal through multiple downstream pathways. This compound may be a "biased antagonist," meaning it preferentially blocks one pathway over another. This is a real biological effect and should be investigated further. |
| Different Assay Kinetics | Different signaling pathways have different activation kinetics. Optimize the incubation times for each specific assay to ensure you are measuring the peak response. |
| Assay-Specific Artifacts | Each assay has its own potential for artifacts. For example, some compounds can interfere with the fluorescent dyes used in calcium assays. Run appropriate controls to rule out assay-specific interference. |
Quantitative Data
Table 1: IC50 Values of this compound in Different Functional Assays
| Cell Line | Agonist (Concentration) | Assay | This compound IC50 (µM) | Reference |
| U2OS | LPI (10 µM) | β-arrestin Trafficking | 0.70 | [5] |
| U2OS | ML186 (1 µM) | β-arrestin Trafficking | 0.29 | [5] |
| U2OS | LPI | ERK1/2 Phosphorylation | 1.1 | [6] |
| HEK293 | LPI (EC50) | β-arrestin Recruitment | 7.5 | [7] |
Experimental Protocols
1. β-Arrestin Recruitment Assay
This protocol is adapted from methods used to characterize GPR55 antagonists.
-
Cell Culture: Plate GPR55-expressing cells (e.g., U2OS or HEK293) in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a robust response (e.g., EC80).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for a further 30-60 minutes at 37°C.
-
Detection: Measure β-arrestin recruitment using a suitable detection method, such as a commercially available enzyme fragment complementation assay.
-
Data Analysis: Plot the inhibition of the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. ERK1/2 Phosphorylation Assay
This protocol outlines the general steps for measuring the inhibition of agonist-induced ERK1/2 phosphorylation by this compound.
-
Cell Culture and Starvation: Plate GPR55-expressing cells and grow to near confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Preparation: Prepare dilutions of this compound and the GPR55 agonist in serum-free media.
-
Antagonist Pre-incubation: Pre-treat the cells with this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with the GPR55 agonist for 5-15 minutes. The optimal stimulation time should be determined empirically.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio of total ERK1/2. Plot the inhibition of the agonist-induced phosphorylation against the this compound concentration to calculate the IC50.
Visualizations
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
ML192 vs. Other Kir2.1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inwardly rectifying potassium channel Kir2.1 plays a crucial role in setting the resting membrane potential in various excitable cells. Its dysfunction is implicated in several channelopathies, making it a significant target for therapeutic intervention. ML192 (also known as ML133) has emerged as a potent and selective inhibitor of the Kir2.x family of channels. This guide provides an objective comparison of this compound with other Kir2.1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Kir2.1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other notable Kir2.1 inhibitors. The data is compiled from electrophysiological and thallium flux assays, providing a quantitative basis for comparison.
| Inhibitor | Target | IC50 (μM) | Assay Conditions | Reference |
| This compound (ML133) | Kir2.1 | 1.8 | Whole-cell patch clamp, pH 7.4 | [1][2][3][4] |
| Kir2.1 | 0.29 | Whole-cell patch clamp, pH 8.5 | [1][2][3][4] | |
| Kir2.2 | Similar to Kir2.1 | Not specified | [1] | |
| Kir2.3 | Similar to Kir2.1 | Not specified | [1] | |
| Kir1.1 (ROMK) | > 300 | Not specified, pH 7.4 | [1][2][3][4] | |
| Kir4.1 | 76 | Not specified | [1][2][3] | |
| Kir7.1 | 33 | Not specified | [1][2][3] | |
| VU6080824 | Kir2.1 | 0.35 | Manual patch clamp, pH 7.4 | [5] |
| Chloroquine | Kir2.1 | Low micromolar | Not specified | [6] |
| Tamoxifen | Kir2.1 | Low micromolar | Not specified | [6] |
| Celastrol | Kir2.1 | 10-100 | Not specified | [6] |
| Gambogic acid | Kir2.1 | Potent (chronic exposure) | Not specified | [6] |
| Pentamidine | Kir2.1 | Potent (chronic exposure) | Not specified | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of Kir2.1 inhibition, it is essential to visualize its role in cellular signaling and the workflow used to identify inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize Kir2.1 inhibitors.
High-Throughput Screening (HTS) using Thallium Flux Assay
This assay is employed for the initial screening of large compound libraries to identify potential Kir2.1 inhibitors.
-
Cell Culture: HEK293 cells stably expressing the Kir2.1 channel are cultured in appropriate media and plated into 384-well plates.
-
Compound Application: Test compounds from a small molecule library (e.g., MLSMR library of 305,616 compounds) are added to the wells at a concentration of 10 µM.[6]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.
-
Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ acts as a surrogate for K+ and enters the cells through open Kir2.1 channels.
-
Fluorescence Measurement: The influx of Tl+ leads to an increase in the fluorescence of the dye. This change in fluorescence is measured using a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000).
-
Data Analysis: A decrease in the Tl+ response in the presence of a test compound, compared to a DMSO control, indicates potential inhibition of the Kir2.1 channel. Hits are typically defined as compounds that decrease the response by more than three standard deviations from the control.[1]
Whole-Cell Patch Clamp Electrophysiology
This technique provides a detailed characterization of the inhibitory effects of compounds on Kir2.1 channel activity.
-
Cell Preparation: HEK293 cells stably expressing Kir2.1 channels are used for recordings.
-
Recording Setup: Whole-cell currents are recorded using an Axopatch 200B amplifier. Borosilicate glass capillaries are used to pull electrodes with a resistance of 3-4 MΩ.
-
Solutions:
-
Recording Protocol:
-
Cells are held at a holding potential of 0 mV.
-
Voltage steps are applied to -100 mV for 500 ms to elicit Kir2.1 currents. This protocol is repeated every 10-30 seconds to monitor current changes upon compound application.[1][6]
-
A voltage ramp from -100 mV to +100 mV can be used to monitor the quality of the recording.[1]
-
-
Compound Application: The test compound is applied to the bath solution.
-
Data Acquisition and Analysis: Currents are filtered at 1 kHz and acquired at 5 kHz using software such as pClamp. The IC50 values are determined by fitting the concentration-response data to a Hill equation.[6]
Conclusion
This compound (ML133) stands out as a potent and selective inhibitor of the Kir2.x family of channels, with sub-micromolar potency at a slightly alkaline pH.[2][3][4][6] Its selectivity against other Kir channels, particularly Kir1.1, makes it a valuable tool for dissecting the physiological roles of Kir2.x channels.[1][2][3][4] The development of next-generation inhibitors like VU6080824, which exhibits improved potency at physiological pH, demonstrates the ongoing efforts to refine the pharmacological tools available for studying Kir2.1.[5] The provided data, protocols, and diagrams offer a comprehensive resource for researchers to compare, select, and utilize Kir2.1 inhibitors in their studies.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kir2.1 - Wikipedia [en.wikipedia.org]
- 5. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Modulators: ML133 for Kir2.1 Inhibition and ML192 as a GPR55 Antagonist
For researchers, scientists, and drug development professionals, the selection of precise chemical tools is paramount for the robust investigation of biological pathways. This guide provides a comparative overview of two small molecules, ML133 and ML192, detailing their distinct pharmacological activities. While both are products of high-throughput screening efforts, their targets and mechanisms of action diverge significantly. This document will focus on the well-established role of ML133 as an inhibitor of the inwardly rectifying potassium channel Kir2.1 and clarify the current understanding of this compound as a GPR55 antagonist.
Executive Summary
Extensive research characterizes ML133 as a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels, making it a valuable tool for studying the physiological roles of these channels. In contrast, literature searches do not yield evidence for this compound as an inhibitor of Kir2.1. Instead, this compound is identified as a selective antagonist of the G-protein coupled receptor 55 (GPR55). Therefore, a direct comparison of their performance for Kir2.1 inhibition is not feasible. This guide will present the inhibitory profile of ML133 on Kir2.1 and separately describe the pharmacological activity of this compound on its known target, GPR55.
ML133: A Selective Inhibitor of Kir2.1 Channels
ML133 is a small molecule identified through high-throughput screening as an inhibitor of the Kir2.1 channel, a key regulator of cellular resting membrane potential and action potential duration in various tissues, including the heart and brain[1][2].
Quantitative Data for ML133 Inhibition of Kir Channels
The inhibitory potency of ML133 against various Kir channels has been determined, highlighting its selectivity for the Kir2.x family. The data is summarized in the table below.
| Channel | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | Species | Reference |
| Kir2.1 | 1.8 | 0.29 | murine | [1][2] |
| Kir2.2 | 2.9 | Not Reported | human | |
| Kir2.3 | 4.0 | Not Reported | human | |
| Kir2.6 | 2.8 | Not Reported | human | |
| Kir1.1 (ROMK) | >300 | Not Reported | rat | [1] |
| Kir4.1 | 76 | Not Reported | rat | [1] |
| Kir7.1 | 33 | Not Reported | human | [1] |
Note: The potency of ML133 against Kir2.1 is pH-dependent, with increased potency at more alkaline pH[1][2].
This compound: A GPR55 Antagonist
This compound is characterized as a selective antagonist of GPR55. It has been shown to inhibit GPR55-mediated signaling pathways, such as β-arrestin trafficking and ERK1/2 phosphorylation.
Quantitative Data for this compound Activity
| Target | Activity | IC50 (μM) | Reference |
| GPR55 | Antagonist | 1.1 | **** |
| GPR35 | >45-fold selectivity over GPR55 | Not Reported | |
| CB1 | >45-fold selectivity over GPR55 | Not Reported | |
| CB2 | >45-fold selectivity over GPR55 | Not Reported |
There is no peer-reviewed evidence to suggest that this compound inhibits Kir2.1 channels. Therefore, for researchers aiming to modulate Kir2.1 activity, ML133 is the appropriate chemical probe.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are key experimental protocols used in the characterization of ML133.
Thallium Flux Assay for High-Throughput Screening
This assay was employed for the initial high-throughput screening to identify inhibitors of Kir2.1.
-
Cell Line: A HEK293 cell line stably expressing Kir2.1 channels is used[2].
-
Plating: Cells are plated in 384-well plates[2].
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™)[2].
-
Compound Addition: Test compounds, such as ML133, are added to the wells[2].
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells.
-
Signal Detection: The influx of thallium into the cells, facilitated by the Kir2.1 channels, leads to an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: Inhibition of the Kir2.1 channel by a compound results in a reduced thallium influx and consequently a lower fluorescent signal. The IC50 is calculated from the dose-response curve.
Manual Patch-Clamp Electrophysiology
Manual patch-clamp is the gold standard for characterizing ion channel modulators, providing detailed information on channel activity.
-
Cell Preparation: HEK293 cells stably expressing the Kir2.1 channel are cultured on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to the desired pH (e.g., 6.5, 7.4, 8.5) with KOH.
-
-
Voltage Protocol: To measure Kir2.1 currents, a voltage ramp protocol from -100 mV to +100 mV is applied[2]. This allows for the characterization of the inward rectification property of the channel.
-
Compound Application: ML133 is applied to the bath solution at various concentrations to determine its inhibitory effect on the Kir2.1 current.
-
Data Analysis: The current amplitude at a specific negative membrane potential (e.g., -100 mV) is measured before and after compound application. The percentage of inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.
Visualizations
Experimental Workflow for ML133 Characterization
References
Validating the Effect of Kv7.1 Activators on Action Pacing Duration: A Comparative Guide
This guide provides a comparative analysis of compounds that modulate the duration of the action potential (APD) by activating the Kv7.1 (KCNQ1) potassium channel. The primary focus is on ML277, a selective Kv7.1 activator, and its effects are compared with other relevant compounds. This document is intended for researchers, scientists, and drug development professionals interested in the electrophysiological effects of ion channel modulators.
Data Presentation: Comparative Effects of Kv7.1 Activators on Action Potential Duration
The following table summarizes the quantitative effects of various Kv7.1 activators on the action potential duration, primarily focusing on the APD90 (the time it takes for 90% repolarization).
| Compound | Target(s) | Cell Type | Concentration | Effect on APD90 | Reference(s) |
| ML277 | Selective Kv7.1 (KCNQ1) activator | Rat Ventricular Cardiomyocytes | 1 µM | Significant shortening | [1] |
| Human iPSC-derived Cardiomyocytes | 1 µM | Significant shortening | [2] | ||
| Retigabine | Kv7.2-7.5 activator | Guinea Pig Ventricular Cardiomyocytes | >10 µM | Shortening | [3] |
| Human iPSC-derived Cardiomyocytes | >10 µM | Shortening | [3] | ||
| ICA-110381 | Kv7.2/7.3 activator, KCNQ1 antagonist | N/A (Antagonist at KCNQ1) | N/A | Expected to prolong APD | [4] |
Experimental Protocols
A fundamental technique for assessing the effect of a compound on action potential duration is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of the electrical activity of a single cell.
Whole-Cell Patch-Clamp for Action Potential Duration Measurement in Cardiomyocytes
1. Cell Preparation:
-
Isolation of Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured.
-
Plating: Isolated cells are plated on glass coverslips and allowed to adhere.
2. Recording Setup:
-
Microscope: An inverted microscope is used to visualize the cells.
-
Micromanipulator: A micromanipulator is used to precisely position the recording electrode.
-
Amplifier and Digitizer: A patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are used to record and digitize the electrical signals.
-
Software: Software such as pCLAMP is used for data acquisition and analysis.
3. Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
4. Recording Procedure:
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current-Clamp Mode: The amplifier is switched to current-clamp mode, where the membrane potential is recorded while injecting a defined current.
-
Eliciting Action Potentials: Action potentials are elicited by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses.
-
Data Acquisition: Action potentials are recorded before (baseline) and after the application of the test compound. The compound is typically perfused into the external solution at known concentrations.
5. Data Analysis:
-
The recorded action potentials are analyzed to determine various parameters, including the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Statistical analysis is performed to determine the significance of the compound's effect on APD.
Mandatory Visualization
Signaling Pathway of Kv7.1 Activation
Caption: Signaling pathway of Kv7.1 activation leading to shortened action potential duration.
Experimental Workflow for Validating Compound Effect on Action Potential Duration
Caption: Workflow for patch-clamp validation of a compound's effect on APD.
References
- 1. Slowly activating voltage-gated potassium current potentiation by ML277 is a novel cardioprotective intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modulation of the heart's electrical properties by the anticonvulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of microRNA-192 Activity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of cancer research, microRNA-192 (miR-192) has emerged as a critical regulator of tumorigenesis. This guide provides a comparative analysis of miR-192's activity across various cancer cell lines, supported by experimental data and detailed protocols. Initial investigations into "ML192" did not yield a specific compound, but prominently pointed towards the well-studied microRNA, miR-192, which will be the focus of this guide.
Abstract
MicroRNA-192 is a small non-coding RNA molecule that plays a significant, albeit context-dependent, role in cancer progression. In some cancers, such as non-small cell lung cancer and breast cancer, it functions as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. Conversely, in other malignancies like esophageal squamous cell carcinoma, it can act as an oncogene, promoting tumor growth. This guide synthesizes the available data on the differential effects of miR-192 across various cancer cell lines, providing a valuable resource for researchers and drug development professionals.
Comparative Analysis of miR-192 Activity
The functional outcome of miR-192 expression is highly dependent on the cellular context. The following table summarizes the observed effects of miR-192 overexpression in different cancer cell lines.
| Cell Line | Cancer Type | Effect of miR-192 Overexpression | Quantitative Data | Key Molecular Target(s) |
| A549 | Non-Small Cell Lung Cancer | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at G1 phase. | - 48.4% decrease in cell viability.[1]- Dose-dependent reduction in cell viability (23.4% at 1 nM, 32.5% at 10 nM, 57.2% at 50 nM).[2]- Over 4-fold increase in the rate of apoptosis.[2]- 42.9% decrease in S-phase cell population.[2] | RB1[2] |
| H460 | Non-Small Cell Lung Cancer | Inhibition of cell proliferation and induction of apoptosis. | Activation of Caspase 7 and cleavage of PARP, indicating apoptosis.[1][2] | RB1[1][2] |
| 95D | Non-Small Cell Lung Cancer | Inhibition of cell proliferation and induction of apoptosis. | Activation of Caspase 7 and cleavage of PARP, indicating apoptosis.[1][2] | RB1[1][2] |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at G0/G1 phase. | Increase in G0/G1 phase from 42.45% to 72.03%.[3] | CAV1[3] |
| MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at G0/G1 phase. | Increase in G0/G1 phase from 43.83% to 70.38%.[3] | CAV1[3] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines | Esophageal Cancer | Promotion of cell proliferation and inhibition of apoptosis. | Upregulation of miR-192 observed in ESCC tissues and cell lines. | Bim |
Signaling Pathways of miR-192 in Cancer
The mechanism of action of miR-192 involves the direct targeting of messenger RNAs (mRNAs) for degradation or translational repression. A key pathway in non-small cell lung cancer involves the direct targeting of Retinoblastoma 1 (RB1), a critical tumor suppressor protein that controls the cell cycle. In breast cancer, miR-192 has been shown to target Caveolin 1 (CAV1).
Caption: Signaling pathways of miR-192 in lung and breast cancer.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess miR-192 activity.
References
comparative analysis of ML192 and other potassium channel blockers
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial aim of this guide was a comparative analysis of ML192 with potassium channel blockers. However, extensive literature review reveals that This compound is not a potassium channel blocker but a selective antagonist of the G protein-coupled receptor 55 (GPR55) . Therefore, a direct comparison with potassium channel blockers would be scientifically inaccurate.
This guide has been re-envisioned to provide a more relevant and valuable comparative analysis of this compound with other known modulators of its actual target, GPR55. This comparison is grounded in experimental data and aims to provide a clear understanding of the pharmacological landscape of this emerging therapeutic target.
Introduction to GPR55
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer. Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 has a distinct signaling pathway, primarily coupling to Gα13 to activate the RhoA signaling cascade, leading to the release of intracellular calcium.[1][2][3] The identification and characterization of selective ligands for GPR55 are crucial for elucidating its biological functions and therapeutic potential.
Comparative Analysis of GPR55 Antagonists
Several small molecules have been identified as antagonists of GPR55. This section provides a comparative overview of this compound and other notable GPR55 antagonists, focusing on their potency and selectivity.
| Compound | Type | GPR55 IC50 (nM) | Selectivity | Reference |
| This compound | Antagonist | 1080 | >45-fold vs. GPR35, CB1, CB2 | [4][5] |
| ML191 | Antagonist | 160 | >100-fold vs. GPR35, CB1, CB2 | [4][5] |
| ML193 | Antagonist | 221 | >27-fold vs. GPR35, >145-fold vs. CB1, CB2 | [4][5] |
| CID16020046 | Antagonist | 150 | Selective vs. CB1, CB2 | [6] |
| Cannabidiol (CBD) | Antagonist | 445 | Also interacts with other receptors | [7] |
Key Observations:
-
Potency: ML191 and ML193 exhibit higher potency as GPR55 antagonists compared to this compound, with IC50 values in the low nanomolar range.[4][5] CID16020046 also demonstrates potent antagonism.[6]
-
Selectivity: All three molecular probes discovered in the same screening campaign (ML191, this compound, and ML193) show good selectivity against the related receptors GPR35, CB1, and CB2.[4][5] This is a critical feature for tool compounds used to investigate the specific roles of GPR55.
-
Scaffolds: ML191, this compound, and ML193 represent three distinct chemical scaffolds, providing a diverse set of tools for studying GPR55.[4][5]
Experimental Protocols
The characterization of this compound and other GPR55 modulators relies on a variety of in vitro assays. Below are the methodologies for key experiments.
β-Arrestin Recruitment Assay (Primary Screen for Antagonism)
This assay is a common high-throughput screening method to identify receptor antagonists.
-
Cell Line: U2OS or CHO cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.
-
Principle: Upon agonist-induced activation of GPR55, β-arrestin-GFP translocates from the cytoplasm to the receptor at the plasma membrane. Antagonists will block this translocation.
-
Protocol:
-
Cells are plated in 384-well or 1536-well plates.
-
Compound libraries (including potential antagonists) are added to the wells.
-
A known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) is added to stimulate the receptor.
-
After incubation, cells are fixed and stained with a nuclear stain (e.g., Hoechst).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software quantifies the translocation of β-arrestin-GFP to the membrane.
-
A decrease in agonist-induced translocation indicates antagonist activity. IC50 values are determined from concentration-response curves.
-
ERK1/2 Phosphorylation Assay (Downstream Signaling)
This assay confirms that the antagonist blocks a key downstream signaling event of GPR55 activation.
-
Cell Line: U2OS or HEK293 cells expressing GPR55.
-
Principle: GPR55 activation leads to the phosphorylation of ERK1/2. Antagonists will inhibit this phosphorylation.
-
Protocol:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-incubated with the antagonist at various concentrations.
-
A GPR55 agonist (e.g., LPI) is added to stimulate the cells.
-
Cells are lysed, and protein concentration is determined.
-
Phosphorylated ERK1/2 and total ERK1/2 levels are measured using techniques such as Western blot or AlphaScreen.
-
The ratio of phosphorylated to total ERK1/2 is calculated, and the inhibitory effect of the antagonist is determined.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.
-
Cell Line: HEK293 or other suitable cells expressing GPR55.
-
Principle: GPR55 activation by an agonist triggers the release of calcium from intracellular stores. Antagonists block this response.
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with the antagonist.
-
A GPR55 agonist is added, and the change in fluorescence intensity is measured over time using a plate reader with a fluorometric imaging system.
-
A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Visualizing GPR55 Signaling and Antagonism
The following diagrams illustrate the GPR55 signaling pathway and the mechanism of action for antagonists like this compound.
Caption: GPR55 signaling pathway and point of antagonist inhibition.
Caption: General workflow for the identification and characterization of GPR55 antagonists.
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 - Wikipedia [en.wikipedia.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cannakeys.com [cannakeys.com]
Comparative Analysis of ML133's Selectivity for Kir2.1 over hERG Channels
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Inhibition of Kir2.1 Potassium Channels
The inwardly rectifying potassium channel Kir2.1 is a critical regulator of cellular excitability, particularly in cardiac and neuronal tissues. Its dysfunction is implicated in various channelopathies, making it a key target for therapeutic intervention. However, the development of selective Kir2.1 inhibitors has been hampered by off-target effects, most notably the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of ML133, a potent Kir2.1 inhibitor, and its selectivity over hERG channels, alongside a comparison with the known non-selective agent, Chloroquine.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ML133 and Chloroquine against Kir2.1 and hERG channels, providing a clear comparison of their potency and selectivity.
| Compound | Kir2.1 IC50 (µM) | hERG IC50 (µM) | Selectivity (hERG IC50 / Kir2.1 IC50) |
| ML133 | 1.8 (at pH 7.4)[1] | Inactive* | > 1 (Qualitative) |
| Chloroquine | 8.7[2][3] | 3.0[4][5] | ~0.34 |
*In a comprehensive lead profiling screen, ML133 was found to be inactive against hERG channels. While a specific IC50 value is not provided, this indicates a significant selectivity for Kir2.1 over hERG.[6]
Experimental Methodologies
The determination of ion channel inhibition and selectivity is paramount in drug discovery. The data presented in this guide were obtained using the gold-standard technique of patch-clamp electrophysiology.
Manual Patch-Clamp Electrophysiology for Kir2.1 and hERG Channel Inhibition Assays
This technique allows for the direct measurement of ion flow through specific channels in living cells.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of the human Kir2.1 or hERG potassium channel. This results in the overexpression of the target ion channel in the cell membrane.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit channel currents.
-
For Kir2.1: A voltage ramp from a negative potential (e.g., -120 mV) to a positive potential (e.g., +60 mV) is typically used to measure the characteristic inwardly rectifying current.
-
For hERG: A "tail pulse" protocol is employed. The cell is depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where the channels recover from inactivation and a large outward "tail" current is measured.
-
3. Compound Application and Data Analysis:
-
The baseline channel current is recorded.
-
The test compound (e.g., ML133 or Chloroquine) is then applied to the cell at various concentrations.
-
The effect of the compound on the channel current is measured as the percentage of inhibition of the control current.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the channel current, is determined by fitting the data to a Hill equation.
Visualizing the Screening Process for Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of a compound for Kir2.1 over hERG channels.
Caption: Workflow for identifying selective Kir2.1 inhibitors.
Conclusion
References
- 1. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Tocris Bioscience [tocris.com]
- 2. The molecular basis of chloroquine block of the inward rectifier Kir2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of ML192: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the translational potential of ML192, a selective GPR55 antagonist. This document objectively compares this compound's performance with other alternatives, presents supporting experimental data, and details relevant methodologies.
Introduction to this compound and GPR55
This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] GPR55 has emerged as a potential therapeutic target in a variety of diseases, including cancer, inflammatory pain, and neuropathic pain.[2] The receptor is activated by the endogenous lipid L-α-lysophosphatidylinositol (LPI) and signals through various downstream pathways, including β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation.[1][2] this compound was identified through a high-throughput screening campaign and has been characterized as a potent and selective inhibitor of GPR55 signaling.[1] This guide will delve into the available preclinical data for this compound and its analogs to assess its potential for clinical translation.
Comparative Analysis of GPR55 Antagonists
This compound was discovered along with two other potent and selective GPR55 antagonists, ML191 and ML193, each representing a different chemical scaffold.[1] The following tables summarize the in vitro potency and selectivity of these compounds.
Table 1: In Vitro Potency of GPR55 Antagonists in β-Arrestin Trafficking Assays [2]
| Compound | Agonist | IC50 (µM) |
| This compound | LPI (10 µM) | 0.70 ± 0.05 |
| ML186 (1 µM) | 0.29 ± 0.09 | |
| ML191 | LPI (10 µM) | 1.08 ± 0.03 |
| ML186 (1 µM) | 1.03 ± 0.03 | |
| ML193 | LPI (10 µM) | 0.22 ± 0.03 |
| ML186 (1 µM) | 0.12 ± 0.02 |
Table 2: In Vitro Potency of GPR55 Antagonists in ERK1/2 Phosphorylation Assay [2]
| Compound | Agonist | IC50 (µM) |
| This compound | LPI | 1.1 ± 0.3 |
| ML191 | LPI | 0.4 ± 0.1 |
| ML193 | LPI | 0.2 ± 0.3 |
Table 3: Selectivity of GPR55 Antagonists [1]
| Compound | GPR35 Antagonist Selectivity | CB1 Antagonist Selectivity | CB2 Antagonist Selectivity |
| This compound | >45-fold | >45-fold | >45-fold |
| ML191 | >100-fold | >100-fold | >100-fold |
| ML193 | >145-fold | >27-fold | >145-fold |
Note: All three compounds were also found to be inactive as agonists against GPR35, CB1, and CB2 receptors.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Trafficking Assay
This assay is designed to identify compounds that inhibit the agonist-induced recruitment of β-arrestin to GPR55.
Cell Line: U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP.
Protocol:
-
Cell Plating: Seed the U2OS cells in a 384-well plate at a density of 2,000 cells per well and incubate overnight.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Agonist Stimulation: After a 30-minute incubation with the test compound, stimulate the cells with an EC80 concentration of LPI (or another GPR55 agonist like ML186).
-
Image Acquisition: After a 30-minute incubation with the agonist, acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit LPI-induced phosphorylation of ERK1/2.
Cell Line: U2OS cells expressing GPR55.
Protocol:
-
Cell Culture: Culture GPR55-expressing U2OS cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LPI for 5-10 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantification: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2. The IC50 value is determined from the concentration-response curve.
PKCβII Translocation Assay
This assay assesses the inhibition of agonist-induced translocation of PKCβII to the plasma membrane.
Cell Line: HEK293 cells transiently expressing a PKCβII-GFP fusion protein and wild-type GPR55.
Protocol:
-
Cell Transfection and Plating: Co-transfect HEK293 cells with plasmids encoding PKCβII-GFP and GPR55. Plate the transfected cells onto glass-bottom dishes.
-
Compound Incubation: Pre-incubate the cells with this compound at desired concentrations.
-
Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) to the cells.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal or fluorescence microscope to visualize the translocation of PKCβII-GFP from the cytoplasm to the plasma membrane.
-
Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time.
Evaluation of Translational Potential
The in vitro data for this compound are promising. It is a potent and selective antagonist of GPR55, effectively blocking multiple downstream signaling pathways. Its selectivity against the cannabinoid receptors CB1 and CB2 is a significant advantage, as it may reduce the potential for off-target effects commonly associated with cannabinoid-related compounds.
However, a critical gap in the currently available data is the lack of in vivo efficacy studies. To date, no published preclinical studies have evaluated the therapeutic potential of this compound in animal models of pain, cancer, or inflammation. This absence of in vivo data severely limits a comprehensive assessment of its translational potential. Without evidence of efficacy and safety in a living organism, it is difficult to predict how this compound will perform in a clinical setting.
Future Directions: To further evaluate the translational potential of this compound, the following studies are essential:
-
In vivo efficacy studies: Testing this compound in established animal models of neuropathic and inflammatory pain, as well as various cancer models where GPR55 is implicated.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Toxicology studies: Assessing the safety profile of this compound in preclinical models to identify any potential adverse effects.
Conclusion
This compound is a well-characterized, potent, and selective GPR55 antagonist with a clear mechanism of action at the cellular level. The available in vitro data provide a strong rationale for its further investigation as a potential therapeutic agent. However, the current lack of in vivo efficacy and safety data represents a significant hurdle in its translational journey. Further preclinical studies in relevant animal models are imperative to validate its therapeutic potential and justify its advancement into clinical development.
References
A Comparative Guide to the Electrophysiological Effects of ML192 and Barium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of the G protein-coupled receptor 55 (GPR55) antagonist, ML192, and the divalent cation, barium. While both compounds can modulate cellular electrophysiology, they do so through fundamentally different mechanisms. Barium directly blocks potassium ion channels, whereas this compound exerts its effects indirectly by antagonizing the GPR55 receptor, which in turn modulates ion channel activity.
Executive Summary
This comparison guide elucidates the distinct electrophysiological profiles of this compound and barium. Barium is a well-characterized, non-selective blocker of inwardly rectifying potassium (Kir) channels, directly impeding ion flow and causing membrane depolarization. In contrast, this compound acts as an antagonist of GPR55. Activation of GPR55 has been shown to inhibit the M-current (a type of potassium current) and increase intracellular calcium. Therefore, this compound is expected to counter these effects, leading to an enhancement of the M-current and a reduction in intracellular calcium mobilization. The primary distinction lies in their mechanism of action: direct channel blockade for barium versus indirect modulation via a G protein-coupled receptor for this compound.
Data Presentation
The following tables summarize the key electrophysiological and pharmacological properties of this compound and barium.
Table 1: General Properties and Primary Mechanism of Action
| Feature | This compound | Barium (Ba²⁺) |
| Compound Type | Small molecule organic compound | Divalent metal cation |
| Primary Target | G protein-coupled receptor 55 (GPR55) | Potassium (K⁺) channels |
| Mechanism of Action | Antagonist of GPR55 | Direct pore block of K⁺ channels |
Table 2: Electrophysiological Effects
| Effect | This compound (inferred from GPR55 antagonism) | Barium |
| Effect on Kir Channels | No direct effect reported. | Potent, non-selective blocker.[1] |
| Effect on M-current (KCNQ channels) | Potential enhancement by preventing GPR55-mediated inhibition.[2][3] | No direct effect reported. |
| Effect on Intracellular Calcium [Ca²⁺]i | Potential decrease by preventing GPR55-mediated release from intracellular stores.[2][3] | No direct effect on release from stores; can affect Ca²⁺-activated K⁺ channels. |
| Effect on Resting Membrane Potential | Likely stabilization or hyperpolarization by preventing M-current inhibition. | Depolarization due to blockade of K⁺ leak currents. |
| Effect on Action Potential | Potential shortening of repolarization by enhancing K⁺ currents. | Broadening of the action potential and induction of early afterdepolarizations (EADs) in cardiac myocytes. |
Table 3: Quantitative Data (IC₅₀ Values)
| Compound | Target | Reported IC₅₀ | Reference |
| This compound | GPR55 (β-arrestin trafficking) | 0.70 µM (LPI-induced) | [4] |
| This compound | GPR55 (ERK1/2 phosphorylation) | 1.1 µM | [4] |
| Barium | Kir2.1 channels | Micromolar range (voltage-dependent) | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
A standard method to investigate the effects of these compounds on ion channel function is the whole-cell patch-clamp technique.
Objective: To measure macroscopic currents through ion channels in isolated cells and determine the effects of this compound or barium.
Methodology:
-
Cell Culture: Cells endogenously expressing or transiently transfected with the ion channel or receptor of interest (e.g., HEK293 cells expressing Kir2.1 or GPR55 and KCNQ2/3) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
A micropipette is brought into contact with a cell to form a high-resistance (gigaohm) seal.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit ion channel currents.
-
-
Drug Application: this compound or barium chloride is applied to the bath solution via a perfusion system to observe its effect on the recorded currents.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound (via GPR55 Antagonism)
Caption: Signaling pathway of GPR55, which is antagonized by this compound.
Direct Channel Block by Barium
Caption: Direct block of inwardly rectifying potassium (Kir) channels by barium.
Experimental Workflow for Electrophysiological Comparison
Caption: A typical experimental workflow for comparing the electrophysiological effects of two compounds.
References
- 1. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of ML192
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of ML192, a selective ligand antagonist of GPR55. Adherence to these procedures is critical due to the compound's potential health and environmental hazards.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental eye contact.[1]
-
Hand Protection: Wear protective gloves to avoid skin contact.[1]
-
Body Protection: Impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation, to avoid inhalation of dust or aerosols.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste and ensure it is handled by a licensed and approved waste disposal facility.
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes any unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Containerization:
-
Place solid this compound waste and contaminated materials into a clearly labeled, leak-proof, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated, sealed, and labeled container for hazardous liquid waste.
-
The container must be clearly marked with the words "Hazardous Waste" and the chemical name "this compound."
-
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1] The storage area should be cool and away from direct sunlight and sources of ignition.[1]
-
Documentation: Maintain a log of the accumulated this compound waste, noting the quantity and date of accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. The safety data sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Formula | C20H22N4O2S |
| Molecular Weight | 382.482 |
| CAS Number | 460331-61-7 |
| Appearance | Solid |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
| Chemical Stability | Stable under recommended storage conditions[1] |
Experimental Protocols Cited
The primary guidance for the disposal of this compound is derived from its Safety Data Sheet (SDS). The procedures outlined are standard for the disposal of hazardous chemical waste and do not originate from specific experimental protocols but rather from established safety and regulatory guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
